(4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride
Description
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Properties
IUPAC Name |
(4-chlorophenyl)-piperidin-4-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO.ClH/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10;/h1-4,10,14H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUYKOBTHSPKED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380378 | |
| Record name | (4-Chlorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55695-51-7 | |
| Record name | (4-Chlorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on (4-Chlorophenyl)(piperidin-4-yl)methanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride (CAS No: 55695-51-7). The document is tailored for researchers, scientists, and professionals in the field of drug development. It consolidates essential physicochemical data, outlines detailed experimental protocols for its synthesis and characterization, and explores its potential, albeit currently undocumented, biological significance by examining structurally related compounds. All quantitative data is presented in clear, tabular formats for ease of comparison. Additionally, this guide features mandatory visualizations, including signaling pathways and experimental workflows, created using the DOT language to facilitate a deeper understanding of the compound's context and analysis.
Chemical and Physical Properties
This compound is a solid, off-white crystalline compound.[1] The hydrochloride salt is soluble in methanol and water.[1] The following table summarizes its key physicochemical properties.
| Property | Value | Reference |
| CAS Number | 55695-51-7 | [2] |
| Molecular Formula | C₁₂H₁₅Cl₂NO | [2] |
| Molar Mass | 260.16 g/mol | [2] |
| Melting Point | 238-239 °C | [1] |
| Boiling Point | 356.2 °C at 760 mmHg | [1] |
| Flash Point | 169.2 °C | [1] |
| Appearance | Off-white solid | [1] |
| Solubility | Soluble in Methanol, Water | [1] |
Synthesis and Characterization
Synthesis
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a general synthetic approach can be inferred from standard organic chemistry principles and analogous reactions. A plausible and commonly employed method is the Friedel-Crafts acylation of chlorobenzene with piperidine-4-carbonyl chloride, followed by hydrochloride salt formation.
A proposed synthetic workflow is illustrated in the diagram below.
Experimental Protocol (Hypothetical):
-
Friedel-Crafts Acylation: To a stirred solution of anhydrous aluminum chloride (AlCl₃) in an inert solvent such as dichloromethane, piperidine-4-carbonyl chloride is added dropwise at 0-5 °C. Chlorobenzene is then added, and the reaction mixture is stirred at room temperature for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by pouring it into ice-water. The organic layer is separated, washed with a sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the free base, (4-Chlorophenyl)(piperidin-4-yl)methanone.
-
Purification of the Free Base: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Hydrochloride Salt Formation: The purified free base is dissolved in a minimal amount of a suitable aprotic solvent, such as diethyl ether. A solution of hydrochloric acid in diethyl ether is then added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Analytical Characterization
The structural confirmation and purity assessment of this compound would typically involve a suite of analytical techniques. While the actual spectral data is not publicly available, commercial suppliers indicate the availability of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.
The following diagram illustrates a standard workflow for the analytical characterization of the synthesized compound.
Experimental Protocols (General):
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water (with 0.1% formic acid) would be a typical starting point for purity analysis. Detection would be performed using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique would be used to confirm the molecular weight of the compound. The same chromatographic conditions as HPLC can be used, with the eluent being introduced into a mass spectrometer with an electrospray ionization (ESI) source.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or D₂O. These spectra are crucial for confirming the chemical structure by analyzing chemical shifts, coupling constants, and integration values.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum would be obtained to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) stretch of the ketone, the N-H stretch of the piperidinium ion, and the C-Cl stretch of the chlorophenyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, further confirming the elemental composition.
-
Elemental Analysis: This would be performed to determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should be in close agreement with the calculated values for the molecular formula C₁₂H₁₅Cl₂NO.
Biological Properties and Potential Applications (Inferred)
As of the date of this publication, there is a notable absence of publicly available peer-reviewed literature detailing the specific in-vitro or in-vivo biological activity, mechanism of action, or defined signaling pathways for this compound. However, the structural motifs present in this molecule, namely the 4-chlorophenyl ketone and the piperidine ring, are found in numerous biologically active compounds. This allows for a speculative discussion on its potential areas of pharmacological interest.
Derivatives of 4-aroylpiperidines have been investigated for a range of biological activities, including their potential as central nervous system (CNS) agents. The piperidine moiety is a common scaffold in drugs targeting various receptors and transporters in the brain. For instance, compounds with a similar core structure have been explored for their potential as analgesics and in the context of neuroscience research.
The following diagram illustrates a hypothetical signaling pathway that compounds with a piperidine scaffold might modulate, based on the activities of related molecules. This is a generalized representation and is not based on direct evidence for the title compound.
References
An In-depth Technical Guide to (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a 4-chlorophenyl ketone and a piperidine ring, suggests potential interactions with various biological targets. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, plausible synthetic routes, and characterization methods. Due to the limited publicly available data on the specific biological activity of this compound, this guide also explores the known pharmacological profiles of structurally related piperidine derivatives to infer potential areas of therapeutic interest and guide future research.
Chemical Structure and Properties
This compound is the hydrochloride salt of the parent compound, (4-Chlorophenyl)(piperidin-4-yl)methanone. The presence of the hydrochloride salt enhances the compound's solubility in aqueous media.
Chemical Structure:
Physicochemical Properties:
| Property | Value | Reference |
| Melting Point | 238-239 °C | [ChemicalBook] |
| Appearance | Off-white solid | [Hangzhou Longshine Bio-Tech] |
| Solubility | Soluble in water and methanol | [ChemicalBook] |
| Storage | Inert atmosphere, room temperature | [BLDpharm] |
Synthesis and Purification
Experimental Protocol 1: Friedel-Crafts Acylation
This method involves the acylation of chlorobenzene with a piperidine-4-carbonyl derivative.
Reaction Scheme:
Figure 1: Plausible synthesis of this compound via Friedel-Crafts acylation.
Methodology:
-
Preparation of the Acylating Agent: Piperidine-4-carboxylic acid is converted to its acid chloride hydrochloride by reacting with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction is typically performed in an inert solvent like dichloromethane (DCM) or under neat conditions, followed by removal of excess reagent.
-
Friedel-Crafts Acylation:
-
Anhydrous aluminum chloride (AlCl₃), a Lewis acid catalyst, is suspended in a suitable inert solvent (e.g., dichloromethane, 1,2-dichloroethane, or excess chlorobenzene) under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.
-
The piperidine-4-carbonyl chloride hydrochloride, dissolved in the same solvent, is added dropwise to the stirred suspension.
-
Chlorobenzene is then added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
The reaction mixture is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The aqueous layer is separated and washed with an organic solvent (e.g., dichloromethane) to remove unreacted chlorobenzene.
-
The pH of the aqueous layer is adjusted with a base (e.g., NaOH or NaHCO₃) to precipitate the free base of the product.
-
The precipitate is collected by filtration, washed with water, and dried.
-
The free base is then redissolved in a suitable solvent (e.g., ethanol or isopropanol), and hydrochloric acid (in a solvent like ether or isopropanol) is added to precipitate the hydrochloride salt.
-
The final product is collected by filtration, washed with a cold solvent, and dried under vacuum.
-
Experimental Protocol 2: Grignard Reaction
This alternative route involves the reaction of a Grignard reagent with a piperidine-4-carboxaldehyde derivative.
Reaction Scheme:
Figure 2: Plausible synthesis of this compound via a Grignard reaction.
Methodology:
-
Grignard Reagent Formation: 4-Chlorophenylmagnesium bromide is prepared by reacting 1-bromo-4-chlorobenzene with magnesium turnings in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.
-
Reaction with Aldehyde: The freshly prepared Grignard reagent is reacted with N-Boc-piperidine-4-carboxaldehyde at a low temperature (e.g., 0 °C) to form the corresponding secondary alcohol, (4-Chlorophenyl)(N-Boc-piperidin-4-yl)methanol. The N-Boc protecting group is used to prevent the Grignard reagent from reacting with the piperidine nitrogen.
-
Oxidation: The secondary alcohol is then oxidized to the ketone, (4-Chlorophenyl)(N-Boc-piperidin-4-yl)methanone, using a suitable oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.
-
Deprotection and Salt Formation: The N-Boc protecting group is removed by treatment with a strong acid, such as hydrochloric acid in a solvent like dioxane or methanol. This step simultaneously forms the hydrochloride salt of the final product.
-
Purification: The product is isolated by precipitation or crystallization from the reaction mixture, followed by filtration, washing with a suitable solvent, and drying.
Characterization
The structure and purity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons of the 4-chlorophenyl group (doublets around 7.4-7.8 ppm). Protons of the piperidine ring (multiplets in the range of 1.5-3.5 ppm). A downfield shift of the proton at the 4-position of the piperidine ring due to the adjacent carbonyl group. A broad singlet for the N-H proton of the piperidinium ion. |
| ¹³C NMR | Carbonyl carbon signal around 195-205 ppm. Aromatic carbon signals in the range of 128-140 ppm. Piperidine carbon signals in the range of 25-50 ppm. |
| Infrared (IR) | A strong absorption band for the carbonyl (C=O) stretching vibration around 1670-1690 cm⁻¹. N-H stretching vibrations of the piperidinium ion in the range of 2400-2800 cm⁻¹ (broad). C-Cl stretching vibration in the aromatic region. |
| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak for the free base [M]⁺ at m/z corresponding to C₁₂H₁₄ClNO. |
Potential Biological Activity and Signaling Pathways (Inferred)
Disclaimer: There is a lack of specific, publicly available data on the biological activity and mechanism of action of this compound. The following discussion is based on the known pharmacological profiles of structurally related piperidine-containing compounds and is intended to guide future research.
Piperidine and its derivatives are prevalent scaffolds in a wide range of biologically active compounds, including many approved drugs. The presence of the 4-chlorophenyl ketone moiety can also contribute to interactions with various biological targets.
Potential Areas of Investigation:
-
Central Nervous System (CNS) Activity: Many piperidine derivatives exhibit CNS activity by interacting with neurotransmitter receptors. The structural similarity to precursors of antipsychotic drugs like haloperidol suggests a potential for dopamine and/or serotonin receptor modulation.
-
Enzyme Inhibition: The ketone functionality could potentially interact with the active sites of various enzymes.
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Ion Channel Modulation: Certain piperidine derivatives are known to modulate the activity of ion channels.
Hypothetical Signaling Pathway:
Given the prevalence of piperidine-containing compounds as G-protein coupled receptor (GPCR) ligands, a hypothetical signaling pathway that could be investigated is the modulation of a GPCR, such as a dopamine or serotonin receptor.
Figure 3: Hypothetical GPCR signaling pathway potentially modulated by this compound.
Conclusion
This compound is a readily synthesizable compound with potential for further investigation in drug discovery. This technical guide has outlined its chemical properties, plausible synthetic routes, and characterization methods. While direct biological data is currently unavailable, the structural motifs present in this molecule suggest that it may possess interesting pharmacological activities. Further research, including synthesis, purification, and comprehensive biological screening, is warranted to elucidate its therapeutic potential and mechanism of action. This guide serves as a foundational resource for researchers embarking on the study of this and related compounds.
References
(4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride mechanism of action
Preamble: The compound (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride, also identified by its CAS Number 55695-51-7 and synonym 4-(4-Chlorobenzoyl)piperidine hydrochloride, is principally recognized as a key chemical intermediate in the industrial synthesis of Haloperidol. As such, the significant body of pharmacological research and clinical application is centered on Haloperidol. This guide will, therefore, provide a comprehensive overview of the mechanism of action of Haloperidol, the final active pharmaceutical ingredient.
Executive Summary
Haloperidol is a first-generation, typical antipsychotic medication belonging to the butyrophenone class.[1] Its primary mechanism of action is potent antagonism of the dopamine D2 receptor in the mesolimbic and mesocortical pathways of the brain.[2][3] This action is responsible for its therapeutic effects in treating the positive symptoms of psychosis, such as hallucinations and delusions.[4] Haloperidol also exhibits activity at other receptors, which contributes to its side-effect profile. This document details its pharmacodynamics, receptor binding profile, downstream signaling effects, and the experimental protocols used to characterize its activity.
Primary Mechanism of Action: Dopamine D2 Receptor Antagonism
Haloperidol's principal therapeutic effect is derived from its high-affinity, competitive antagonism of the dopamine D2 receptor.[1] In psychotic conditions like schizophrenia, an overactivity of dopaminergic transmission in the mesolimbic pathway is a key pathological feature.[2] By blocking D2 receptors, haloperidol reduces this excessive dopaminergic signaling, thereby mitigating psychotic symptoms.[2][5]
Positron Emission Tomography (PET) studies in humans have established a clear relationship between clinical response and D2 receptor occupancy. A therapeutic effect is typically associated with at least 65% D2 receptor occupancy.[1] Occupancy levels exceeding 78% are strongly correlated with an increased risk of extrapyramidal side effects (EPS).[1] Low doses of haloperidol (2-5 mg/day) can achieve therapeutic receptor occupancy of 60-80%.[6]
Receptor Binding Profile and Quantitative Data
Haloperidol binds to a variety of neurotransmitter receptors, but its affinity is highest for the D2 receptor. Its multi-receptor binding profile is responsible for both its therapeutic efficacy and its adverse effects.[7]
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference(s) |
| Dopamine Receptors | ||
| D2 | 0.66 - 2.84 | [7][8] |
| D3 | 4.6 | [7] |
| D4 | 10 | [7] |
| Serotonin Receptors | ||
| 5-HT1A | 3600 | [7] |
| 5-HT2A | 120 | [7] |
| 5-HT2C | 4700 | [7] |
| Adrenergic Receptors | ||
| α1 | ED50 = 0.42 mg/kg | [1] |
| Sigma Receptors | ||
| σ1 | High Affinity (Irreversible) | [1] |
Note: Ki values can vary between studies depending on experimental conditions.
Signaling Pathways
The antagonism of the D2 receptor by haloperidol modulates multiple downstream intracellular signaling pathways.
G-Protein Dependent Signaling
The D2 receptor is a G protein-coupled receptor (GPCR) that canonically couples to the Gαi/o family of inhibitory G proteins.
-
Dopamine Activation: In the absence of an antagonist, dopamine binds to the D2 receptor, causing a conformational change.
-
G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gαi/o protein, leading to its dissociation from the βγ-subunits.
-
Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.
-
cAMP Reduction: This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).
-
PKA Inactivation: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA).
Haloperidol's Effect: By blocking dopamine from binding to the D2 receptor, haloperidol prevents this entire cascade, thus disinhibiting adenylyl cyclase and preventing the dopamine-induced decrease in cAMP levels.[9]
β-Arrestin Signaling
Beyond G-protein signaling, D2 receptor activation also recruits β-arrestin proteins. This pathway is involved in receptor desensitization and can initiate G-protein-independent signaling cascades. Studies have shown that clinically effective antipsychotics, including haloperidol, share the common property of antagonizing the dopamine-induced recruitment of β-arrestin 2 to the D2 receptor.[10] Haloperidol has been shown to be more potent at inhibiting the β-arrestin 2 pathway compared to the G-protein pathway, a property known as functional selectivity or biased antagonism.[11]
Experimental Protocols
Radioligand Competition Binding Assay (D2 Receptor Affinity)
This protocol determines the affinity (Ki) of haloperidol for the D2 receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Membrane Preparation: Rat striatum homogenate or membranes from cells stably expressing human D2 receptors.[11]
-
Radioligand: [3H]-Spiperone or [3H]-YM-09151-2, used at a concentration near its Kd.[11]
-
Non-specific Binding Control: A high concentration of an unlabeled D2 antagonist (e.g., 10 µM sulpiride).
-
Test Compound: Haloperidol, prepared in serial dilutions.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4.[12]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well plates, cell harvester, glass fiber filters (pre-soaked in polyethyleneimine), liquid scintillation counter, scintillation fluid.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (membranes, radioligand, buffer), Non-specific Binding (membranes, radioligand, non-specific control), and Competition (membranes, radioligand, varying concentrations of haloperidol).
-
Incubation: Add membrane homogenate (e.g., 10-50 µg protein/well), the appropriate solutions, and finally the radioligand to a final volume of 250 µL. Incubate for 60 minutes at 30°C with gentle agitation.[12]
-
Termination: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of haloperidol.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration of haloperidol that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Functional Assay: Forskolin-Stimulated cAMP Accumulation (HTRF)
This protocol determines the functional antagonist activity of haloperidol at the Gαi-coupled D2 receptor by measuring its ability to reverse agonist-induced inhibition of cAMP production.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human D2 receptor.[13]
-
Agonist: Dopamine or a D2-selective agonist like quinpirole.
-
Stimulant: Forskolin (to stimulate adenylyl cyclase and produce a measurable cAMP signal).
-
Test Compound: Haloperidol, prepared in serial dilutions.
-
Assay Buffer: HBSS with 20 mM HEPES.
-
PDE Inhibitor: IBMX (to prevent cAMP degradation).
-
Detection Kit: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit (e.g., from Cisbio).[14]
-
Equipment: 384-well white plates, HTRF-compatible plate reader.
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in assay buffer containing a PDE inhibitor to the desired density (e.g., 2,000-10,000 cells/well).[13]
-
Plate Setup: Dispense a small volume (e.g., 5 µL) of the cell suspension into each well of a 384-well plate.
-
Compound Addition: Add the test compound (haloperidol dilutions) followed by the D2 agonist (at a concentration that gives ~80% of its maximal effect, e.g., EC80). This is done in the presence of a fixed concentration of forskolin.
-
Incubation: Seal the plate and incubate for 30 minutes at room temperature.[14]
-
Lysis and Detection:
-
Add the HTRF detection reagents as per the manufacturer's protocol. This typically involves adding a cAMP-d2 conjugate followed by a europium cryptate-labeled anti-cAMP antibody.[14]
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm.
-
Data Analysis:
-
Calculate the 665/620 nm ratio, which is inversely proportional to the amount of cAMP produced.
-
Plot the HTRF ratio against the log concentration of haloperidol.
-
Fit the data to determine the IC50, representing the concentration of haloperidol that reverses 50% of the agonist's effect.
-
Conclusion
The mechanism of action of haloperidol is centered on its potent antagonism of the dopamine D2 receptor. This primary action disrupts the excessive dopaminergic neurotransmission implicated in psychosis. Its activity at other receptors is minimal but contributes to its side-effect profile, particularly the high risk of extrapyramidal symptoms associated with high D2 receptor blockade. The characterization of its binding affinity and functional antagonism through established in vitro assays, such as radioligand binding and cAMP measurements, provides the quantitative basis for understanding its pharmacology and guiding its clinical use. The compound this compound serves as an essential precursor, providing the core chemical scaffold for this clinically significant antipsychotic agent.
References
- 1. Haloperidol - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Haloperidol? [synapse.patsnap.com]
- 3. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. What is the mechanism of Haloperidol Decanoate? [synapse.patsnap.com]
- 6. The relationship between D2 receptor occupancy and plasma levels on low dose oral haloperidol: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 9. LRRK2 mediates haloperidol-induced changes in indirect pathway striatal projection neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor [frontiersin.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pharmacological Profile of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct pharmacological data is publicly available for (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride. This document provides a comprehensive overview of its likely pharmacological profile based on its structural characteristics as a 4-aroylpiperidine and the known activities of closely related analogs, particularly the non-competitive NMDA receptor antagonist eliprodil (SL-82.0715). The quantitative data and mechanisms presented should be considered as indicative for a structurally similar compound and require experimental validation for the specific molecule .
Executive Summary
This compound is a synthetic compound belonging to the 4-aroylpiperidine class. While it is primarily available as a chemical intermediate, its structural features strongly suggest significant activity within the central nervous system (CNS). Based on the pharmacological profiles of analogous compounds, its primary mechanism of action is likely as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically at the polyamine modulatory site on the NR2B subunit. Additionally, the 4-aroylpiperidine scaffold is a known pharmacophore for sigma-1 (σ1) receptor ligands, suggesting a potential secondary target. This profile indicates potential therapeutic applications in neurological and psychiatric disorders, including neuroprotection, depression, and schizophrenia.
Core Pharmacological Data (Inferred from Eliprodil/SL-82.0715)
The following tables summarize the quantitative pharmacological data for eliprodil (SL-82.0715), a close structural analog of this compound.
Table 1: In Vitro Receptor Binding and Functional Activity of Eliprodil (SL-82.0715)
| Target | Assay Type | Preparation | Value | Units | Reference |
| NMDA Receptor | [3H]CPP Displacement | Rat Brain Membranes | 0.3 | µM (IC50) | [1] |
| NMDA Receptor | NMDA-stimulated [3H]Acetylcholine Release | Rat Striatal Slices | 6.6 | µM (IC50) | [1] |
| NMDA Receptor | NMDA-stimulated cGMP Production | Immature Rat Cerebellar Slices | 10 | µM (IC50) | [1] |
Table 2: In Vivo Activity of Eliprodil (SL-82.0715)
| Model | Species | Endpoint | Value | Units | Reference |
| NMDA-induced Dopamine Release | Rat (intraperitoneal) | Striatal Dopamine Release Antagonism | 0.3 | mg/kg (ID50) | [1] |
| Harmaline-induced cGMP Production | Mouse (intraperitoneal) | Cerebellar cGMP Production Blockade | 4 | mg/kg (ID50) | [1] |
| Forced Swim Test | Mouse | Reduction in Immobility | Dose-dependent | - | |
| Schizophrenia (Negative Symptoms) | Human | Clinical Improvement | 2.5 - 10.0 | mg/day |
Mechanism of Action and Signaling Pathways
The primary proposed mechanism of action for this compound is non-competitive antagonism of the NMDA receptor. This action is likely mediated through the polyamine binding site on the NR2B subunit.
NMDA Receptor Antagonism Signaling Pathway
Potential Sigma-1 Receptor Modulation
The 4-aroylpiperidine scaffold is a well-established pharmacophore for sigma-1 (σ1) receptors. While quantitative data for the title compound is unavailable, it is plausible that it exhibits affinity for this receptor, which could contribute to its overall pharmacological profile, potentially modulating its effects on neurotransmission and cellular signaling.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the pharmacological profiling of this compound.
In Vitro: Radioligand Binding Assay for Sigma-1 Receptor
Protocol Details:
-
Membrane Preparation: Guinea pig liver is homogenized in ice-cold buffer. The homogenate undergoes differential centrifugation to isolate the membrane fraction containing the sigma-1 receptors.
-
Binding Assay: The membrane preparation is incubated with a fixed concentration of the radioligand [³H]-(+)-pentazocine and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled sigma-1 ligand (e.g., haloperidol).
-
Filtration and Counting: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed to remove unbound radioactivity. The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.
In Vivo: Mouse Forced Swim Test
Protocol Details:
-
Apparatus: A transparent cylinder is filled with water (25°C) to a depth where the mouse cannot touch the bottom.
-
Procedure: Mice are administered the test compound or vehicle at a predetermined time before the test. Each mouse is then placed in the water-filled cylinder for a 6-minute session. The entire session is typically video-recorded.
-
Behavioral Scoring: The last 4 minutes of the session are scored for the duration of immobility (floating with only minimal movements to keep the head above water), swimming, and climbing.
-
Data Analysis: The duration of immobility is the primary measure. A significant decrease in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
In Vivo: Measurement of Cerebellar cGMP Production
Protocol Details:
-
Animal Treatment: Animals are pre-treated with the test compound or vehicle. Subsequently, a convulsant agent that stimulates NMDA receptors, such as harmaline, is administered to induce cGMP production.
-
Tissue Collection: At the time of peak harmaline effect, animals are sacrificed using a method that rapidly inactivates enzymes, such as focused microwave irradiation, to prevent post-mortem changes in cGMP levels. The cerebellum is then rapidly dissected.
-
Extraction: The cerebellar tissue is homogenized in an acidic solution to precipitate proteins and extract cyclic nucleotides.
-
Quantification: After centrifugation, the cGMP concentration in the supernatant is determined using a competitive radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The amount of cGMP is normalized to the total protein content of the tissue sample. A reduction in harmaline-induced cGMP levels by the test compound indicates NMDA receptor antagonism.
Conclusion
This compound is a compound with a high likelihood of significant CNS activity. Its structural similarity to known NMDA receptor antagonists, particularly eliprodil (SL-82.0715), and its 4-aroylpiperidine core, a known sigma-1 receptor pharmacophore, suggest a dual-target profile. The inferred pharmacological activities point towards potential therapeutic applications in a range of neurological and psychiatric conditions. The experimental protocols provided herein offer a roadmap for the empirical validation and detailed characterization of this compound's pharmacological profile. Further investigation is warranted to confirm its specific binding affinities, functional activities, and in vivo efficacy.
References
An In-depth Technical Guide to the Potential Biological Targets of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potential Biological Targets
Based on its structural features, (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride is hypothesized to interact with neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. The piperidine moiety is a well-established scaffold for ligands of dopamine and serotonin receptors, while the 4-chlorophenyl group can influence binding affinity and selectivity.
Dopamine Receptors
The structural similarity to various known dopamine receptor ligands suggests that this compound could exhibit affinity for one or more of the five dopamine receptor subtypes (D1, D2, D3, D4, and D5). These G-protein coupled receptors (GPCRs) are crucial in regulating motor control, motivation, reward, and cognition.
Serotonin Receptors
Similarly, the piperidine core is prevalent in numerous serotonin (5-HT) receptor ligands. The diverse family of 5-HT receptors is involved in a wide array of physiological and psychological processes, including mood, anxiety, sleep, and appetite. Potential targets within this family could include the 5-HT1A, 5-HT2A, and 5-HT2C subtypes, among others.
Quantitative Data Summary
As of the latest literature review, specific quantitative data (e.g., Ki, IC50, EC50) for the binding and functional activity of this compound at various biological targets are not publicly available. The following tables are presented as templates for researchers to populate upon experimental investigation.
Table 1: Template for Dopamine Receptor Binding Affinities (Ki)
| Receptor Subtype | Ki (nM) | Radioligand | Source |
| Human D1 | [³H]SCH23390 | ||
| Human D2 | [³H]Spiperone | ||
| Human D3 | [³H]Spiperone | ||
| Human D4 | [³H]N-methylspiperone | ||
| Human D5 | [³H]SCH23390 |
Table 2: Template for Serotonin Receptor Binding Affinities (Ki)
| Receptor Subtype | Ki (nM) | Radioligand | Source |
| Human 5-HT1A | [³H]8-OH-DPAT | ||
| Human 5-HT2A | [³H]Ketanserin | ||
| Human 5-HT2C | [³H]Mesulergine |
Table 3: Template for Functional Activity (IC50/EC50)
| Receptor Subtype | Assay Type | Functional Readout | IC50/EC50 (nM) | Mode of Action |
| Human D2 | cAMP Accumulation | Inhibition | Antagonist/Inverse Agonist | |
| Human 5-HT2A | Calcium Mobilization | Stimulation | Agonist/Partial Agonist |
Experimental Protocols
To elucidate the biological targets of this compound, a series of in vitro assays are essential. The following are detailed methodologies for key experiments.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a compound to a specific receptor.
-
Cell Culture and Harvesting: Culture cells stably expressing the receptor of interest (e.g., HEK293 or CHO cells) to a high density. Harvest the cells by scraping and centrifuge at low speed.
-
Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and homogenize using a Dounce or Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20-30 minutes at 4°C to pellet the membranes.
-
Washing: Resuspend the membrane pellet in fresh homogenization buffer and repeat the centrifugation step to wash away cytosolic components.
-
Final Preparation: Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a suitable method (e.g., BCA assay). Aliquot and store at -80°C until use.
-
Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation, the radioligand (at a concentration close to its Kd), and a range of concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays determine the effect of the compound on receptor signaling.
-
Cell Seeding: Seed cells expressing the receptor of interest into a 96-well plate and allow them to attach overnight.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Compound Addition: For Gi-coupled receptors, stimulate the cells with an agonist (e.g., forskolin) to induce cAMP production, then add varying concentrations of the test compound. For Gs-coupled receptors, add the test compound directly.
-
Incubation: Incubate the plate for a specific time to allow for changes in intracellular cAMP levels.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).
-
Data Analysis: Plot the cAMP concentration against the log of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Signaling Pathways
Understanding the signaling pathways downstream of the potential receptor targets is crucial for interpreting functional data.
Dopamine D2 Receptor Signaling (Gi/o-coupled)
Activation of the D2 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This, in turn, reduces the activity of Protein Kinase A (PKA). The βγ subunits of the G-protein can also activate other signaling cascades, such as inwardly rectifying potassium channels and inhibit voltage-gated calcium channels.
Serotonin 5-HT2A Receptor Signaling (Gq/11-coupled)
Activation of the 5-HT2A receptor engages the Gq/11 protein, which activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).
Conclusion
While direct experimental evidence for the biological targets of this compound is currently lacking, its chemical structure strongly suggests potential interactions with dopamine and serotonin receptors. This guide provides a foundational framework for the investigation of this compound's pharmacological profile. The detailed experimental protocols and signaling pathway diagrams offer a roadmap for researchers to systematically characterize its binding affinities and functional activities, thereby elucidating its mechanism of action and therapeutic potential. The provided templates for data presentation will aid in the clear and concise reporting of future experimental findings.
(4-Chlorophenyl)(piperidin-4-yl)methanone Hydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride. The document outlines detailed experimental protocols for determining these key physicochemical properties, crucial for preclinical and formulation development. While specific experimental data for this compound is not publicly available, this guide presents a framework for its evaluation, including illustrative data tables and standardized methodologies. The protocols are based on established methods such as the shake-flask solubility assay and stability testing guidelines from the International Council for Harmonisation (ICH).
Introduction
This compound is a chemical compound with potential applications in pharmaceutical research and development. A thorough understanding of its solubility and stability is paramount for its advancement as a drug candidate. Solubility influences bioavailability and formulation design, while stability data are critical for determining storage conditions, shelf-life, and identifying potential degradation products. This guide serves as a technical resource for scientists and researchers involved in the characterization of this and similar molecules.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 55695-51-7 | N/A |
| Molecular Formula | C₁₂H₁₅Cl₂NO | N/A |
| Molecular Weight | 260.16 g/mol | N/A |
| Appearance | Off-white to yellow solid | N/A |
| Melting Point | 238-239 °C | N/A |
| Solubility | Soluble in Methanol and Water (qualitative) | N/A |
Solubility Assessment
Aqueous and solvent solubility are critical parameters that dictate the formulation strategy and potential routes of administration for a drug candidate. The following sections detail the experimental protocol for determining the equilibrium solubility of this compound.
Illustrative Solubility Data
The following table illustrates how quantitative solubility data for this compound would be presented. The values are hypothetical and serve as a template for experimental results.
| Solvent System (at 25°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |
| Water | Data to be determined | Data to be determined | Data to be determined |
| Phosphate Buffered Saline (pH 7.4) | Data to be determined | Data to be determined | Data to be determined |
| 0.1 N HCl (pH 1.2) | Data to be determined | Data to be determined | Data to be determined |
| Methanol | Data to be determined | Data to be determined | Data to be determined |
| Ethanol | Data to be determined | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocol: Shake-Flask Method for Equilibrium Solubility
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1][2][3]
3.2.1. Materials
-
This compound
-
Selected solvents (e.g., water, PBS, 0.1 N HCl, methanol, ethanol, DMSO)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation
-
Volumetric flasks and pipettes
3.2.2. Procedure
-
Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.
-
Quantitatively dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Workflow for Solubility Determination
Caption: A flowchart of the shake-flask solubility determination process.
Stability Assessment
Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4][5][6][7][8] The results are used to establish a re-test period and recommend storage conditions.
Illustrative Stability Data
The following table provides a template for presenting stability data for this compound under various storage conditions. The results are hypothetical.
| Storage Condition | Time Point | Appearance | Assay (%) | Degradation Products (%) |
| Long-Term | 0 months | Off-white solid | 100.0 | Not Detected |
| 25°C ± 2°C / 60% RH ± 5% RH | 3 months | No change | Data | Data |
| 6 months | No change | Data | Data | |
| 9 months | No change | Data | Data | |
| 12 months | No change | Data | Data | |
| Accelerated | 0 months | Off-white solid | 100.0 | Not Detected |
| 40°C ± 2°C / 75% RH ± 5% RH | 1 month | No change | Data | Data |
| 3 months | No change | Data | Data | |
| 6 months | Slight discoloration | Data | Data |
Experimental Protocol: Stability Testing According to ICH Guidelines
The following protocol is based on the ICH Q1A(R2) guideline for stability testing of new drug substances.[4][5][6][7][8]
4.2.1. Materials
-
This compound (at least three primary batches)
-
Appropriate container closure system simulating the proposed packaging
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Analytical instrumentation for stability-indicating assays (e.g., HPLC-UV/MS)
4.2.2. Long-Term and Accelerated Stability Studies
-
Package the drug substance in the chosen container closure system.
-
Place the samples in stability chambers under the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
-
Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 3, 6 months for accelerated).
-
Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating method.
4.2.3. Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and establish the degradation pathways.[9][10][11][12][13]
-
Acid/Base Hydrolysis: Expose the compound to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at room temperature or elevated temperatures.
-
Oxidation: Treat the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 60°C).
-
Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14][15][16][17][18] A dark control should be run in parallel.
Workflow for Stability Testing
Caption: A flowchart illustrating the key stages of API stability testing.
Conclusion
This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of this compound. Adherence to the detailed experimental protocols will ensure the generation of high-quality, reliable data essential for informed decision-making in the drug development process. While specific quantitative data for this compound is not currently in the public domain, the methodologies and illustrative data tables presented herein offer a clear path for its characterization. The provided workflows serve as a visual guide for the logical progression of these critical studies.
References
- 1. scielo.br [scielo.br]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ikev.org [ikev.org]
- 8. database.ich.org [database.ich.org]
- 9. ajpsonline.com [ajpsonline.com]
- 10. asianjpr.com [asianjpr.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 15. m.youtube.com [m.youtube.com]
- 16. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 17. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. ema.europa.eu [ema.europa.eu]
The Potential of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride in Proteomics Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride is a synthetic compound featuring a piperidine scaffold, a common motif in bioactive molecules. While extensive proteomics research directly employing this specific molecule is not yet prevalent in publicly accessible literature, its structural characteristics suggest significant potential as a chemical probe for target identification, validation, and the broader exploration of the proteome. This technical guide outlines a framework for leveraging this compound in proteomics research, presenting hypothetical yet plausible experimental workflows, detailed protocols, and potential data outcomes. The methodologies described are based on established chemical proteomics principles and are intended to serve as a blueprint for researchers seeking to characterize the biological targets and mechanisms of action of novel piperidine-containing compounds.
Introduction to this compound
This compound, with the CAS Number 55695-51-7, is a small molecule characterized by a central piperidine ring linked to a 4-chlorobenzoyl group. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting a wide range of protein classes, including G-protein coupled receptors (GPCRs), kinases, and various enzymes. The presence of a reactive ketone and a modifiable piperidine nitrogen atom makes this molecule a versatile starting point for the development of chemical probes for proteomics applications.
While specific biological targets of this compound are not extensively documented, compounds with similar structural features have been reported to interact with central nervous system pathways, potentially involving dopamine and serotonin receptors. However, its full interaction profile within the human proteome remains to be elucidated. Chemical proteomics offers a powerful suite of tools to achieve this.
Potential Applications in Proteomics
The structure of (4--Chlorophenyl)(piperidin-4-yl)methanone hydrochloride lends itself to several key applications in chemical proteomics:
-
Target Identification: By functionalizing the molecule to create an affinity matrix, it can be used to "pull down" its binding partners from cell or tissue lysates. Subsequent identification of these proteins by mass spectrometry can reveal its direct biological targets.
-
Target Validation: Once putative targets are identified, the unmodified compound can be used in competitive binding assays to validate the interaction and determine its potency and selectivity.
-
Pathway Elucidation: Identifying the protein targets of this compound can provide critical insights into the signaling pathways it modulates, opening avenues for understanding its pharmacological effects.
Hypothetical Experimental Workflows and Protocols
The following sections outline detailed, albeit hypothetical, protocols for the use of this compound in proteomics research. These are based on standard methodologies in the field.
Synthesis of an Affinity Probe
To utilize this compound for affinity-based protein profiling, it must first be derivatized to incorporate a linker and a reactive group for immobilization on a solid support (e.g., agarose beads). A plausible strategy involves modification at the piperidine nitrogen.
Illustrative Synthesis Workflow:
Caption: Synthesis of an affinity probe from the parent compound.
Chemoproteomic Pulldown Assay for Target Identification
This experiment aims to identify proteins that bind to the immobilized compound.
Experimental Protocol:
-
Cell Culture and Lysis:
-
Culture a relevant cell line (e.g., HEK293T, HeLa) to ~80-90% confluency.
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine protein concentration using a BCA assay.
-
-
Affinity Pulldown:
-
Equilibrate the synthesized affinity beads and control beads (without the compound) with lysis buffer.
-
Incubate a defined amount of protein lysate (e.g., 1-5 mg) with the affinity beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
For competitive elution, a parallel incubation can be performed in the presence of an excess of the free, unmodified this compound.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elute bound proteins using an appropriate elution buffer (e.g., SDS-PAGE sample buffer, high salt, or competitive elution with the free compound).
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.
-
Excise unique protein bands from the affinity pulldown lane for in-gel digestion with trypsin.
-
Alternatively, perform in-solution digestion of the entire eluate.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins by searching the acquired MS/MS spectra against a protein database.
-
Hypothetical Target Identification Workflow:
Caption: Workflow for chemoproteomic target identification.
Target Validation by Western Blot and Cellular Thermal Shift Assay (CETSA)
Identified targets should be validated using orthogonal methods.
Western Blot Protocol:
-
Perform the affinity pulldown as described above.
-
Separate the eluates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against a putative target protein.
-
Incubate with an appropriate secondary antibody and visualize the protein bands. A stronger band in the affinity pulldown lane compared to the control lane validates the interaction.
CETSA Protocol:
-
Treat intact cells or cell lysates with varying concentrations of this compound.
-
Heat the samples across a range of temperatures.
-
Cool the samples and centrifuge to separate aggregated proteins from the soluble fraction.
-
Analyze the soluble protein fraction by Western blot for the putative target protein.
-
Binding of the compound is expected to stabilize the target protein, resulting in a higher melting temperature.
Hypothetical Quantitative Data
The following tables present illustrative data that could be generated from the described experiments.
Table 1: Hypothetical Top Protein Hits from LC-MS/MS Analysis
| Protein ID (UniProt) | Gene Name | Peptide Count (Affinity) | Peptide Count (Control) | Enrichment Ratio |
| P04637 | TP53 | 0 | 0 | - |
| P31749 | GSK3B | 15 | 1 | 15.0 |
| Q13541 | MAP2K4 | 12 | 0 | Inf |
| P62258 | GRB2 | 2 | 1 | 2.0 |
Table 2: Hypothetical IC50 Values from a Competitive Binding Assay
| Putative Target | Assay Type | IC50 (µM) |
| GSK3B | Kinase Activity Assay | 2.5 |
| MAP2K4 | Kinase Activity Assay | 8.1 |
Plausible Signaling Pathway Involvement
Given that many piperidine-containing molecules are kinase inhibitors, a plausible hypothesis is that this compound could interact with one or more kinase signaling pathways. The hypothetical identification of GSK3B and MAP2K4 suggests potential modulation of pathways involved in cell proliferation, apoptosis, and stress responses.
Hypothetical Signaling Pathway:
Caption: Potential modulation of kinase signaling pathways.
Conclusion
While this compound is not yet an established tool in proteomics, its chemical structure holds considerable promise for its development as a chemical probe. This guide provides a comprehensive, though prospective, framework for its application in target identification and validation. The successful application of the outlined methodologies would not only elucidate the specific biological function of this compound but also potentially uncover novel therapeutic targets and deepen our understanding of complex biological pathways. Researchers are encouraged to use this guide as a starting point for exploring the proteomic interactions of this and similar novel chemical entities.
A Technical Guide to (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride: A Prospective Compound for Neuroscience Research
Disclaimer: This document provides a technical overview and prospective research applications for (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride. As of late 2025, dedicated neuroscience research on this specific compound is limited in publicly available literature. The information presented herein is based on the known chemical properties of the compound and the established neuropharmacology of structurally related molecules.
Introduction
This compound is a chemical compound featuring a chlorophenyl group attached to a piperidine ring via a ketone linker. The piperidine and chlorophenyl moieties are common pharmacophores found in numerous centrally active agents, suggesting that this molecule holds potential for investigation in neuroscience.[1] Structurally similar compounds, such as derivatives of haloperidol and other phenylpiperidines, are known to interact with key neurotransmitter systems, including dopaminergic and serotonergic pathways.[1][2] Furthermore, the broader class of piperidine derivatives has been explored for activity at NMDA, histamine H3, and sigma receptors.[3][4]
This guide serves as a resource for researchers, scientists, and drug development professionals interested in exploring the potential of this compound. It outlines its chemical properties, a plausible synthetic route, and prospective experimental protocols to characterize its neuropharmacological profile.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This quantitative data provides the foundational information required for its synthesis, handling, and experimental use.
| Property | Value | Reference |
| CAS Number | 55695-51-7 | [5][6] |
| Molecular Formula | C₁₂H₁₅Cl₂NO | [5][6] |
| Molecular Weight | 260.16 g/mol | [5][6] |
| Appearance | Off-White to Yellow Solid | [6] |
| Melting Point | 238-239°C | [6] |
| Solubility | Soluble in Methanol, Water | [6] |
| Storage Temperature | Room Temperature, Inert Atmosphere | [6] |
Synthesis Protocol
A plausible and efficient method for the synthesis of this compound is via a Friedel-Crafts acylation reaction. This approach is analogous to established methods for creating similar aryl ketones.[7]
Proposed Synthesis Pathway: Friedel-Crafts Acylation
The synthesis involves the acylation of chlorobenzene with piperidine-4-carbonyl chloride. The piperidine nitrogen must first be protected to prevent it from reacting with the acyl chloride. A Boc (tert-butyloxycarbonyl) group is a suitable choice. The final step involves the deprotection of the piperidine nitrogen and formation of the hydrochloride salt.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Boc-4-(4-chlorobenzoyl)piperidine
-
To a dry, nitrogen-flushed round-bottom flask, add anhydrous dichloromethane (DCM).
-
Add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) to the DCM and cool the mixture to 0°C in an ice bath.
-
Slowly add 1-Boc-piperidine-4-carbonyl chloride (1.0 equivalent) to the suspension.
-
Add chlorobenzene (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl to quench the reaction.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Dissolve the purified 1-Boc-4-(4-chlorobenzoyl)piperidine (1.0 equivalent) in a minimal amount of dioxane or ethyl acetate.
-
Add a solution of hydrochloric acid in dioxane (e.g., 4M HCl, 5.0 equivalents) to the mixture.
-
Stir the reaction at room temperature for 2-4 hours. The hydrochloride salt should precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with cold diethyl ether to remove any residual impurities.
-
Dry the final product under vacuum to yield this compound as a solid.
Potential Applications in Neuroscience Research
Based on its structural motifs, this compound is a candidate for investigation in several areas of neuropharmacology.
Modulation of Dopamine and Serotonin Pathways
The phenylpiperidine scaffold is a classic feature of dopamine D2 receptor antagonists like haloperidol.[2] Additionally, related structures are known to interact with serotonin receptors.[1] Dysregulation of these monoamine systems is implicated in numerous psychiatric and neurological disorders, including schizophrenia, depression, and Parkinson's disease.
Hypothetical Signaling Pathway Interaction:
A common mechanism for such compounds is the modulation of G-protein coupled receptors (GPCRs), such as the D2 dopamine receptor. Antagonism at this receptor would block the downstream signaling cascade initiated by dopamine.
Caption: Hypothetical antagonism of a Gi-coupled GPCR pathway.
NMDA Receptor Antagonism
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[8] However, their overactivation leads to excitotoxicity, a process implicated in neurodegenerative diseases and ischemic stroke.[8][] Screening libraries of small molecules often include piperidine derivatives to identify novel NMDA receptor antagonists.[8][]
Key Experimental Protocols
To characterize the neuropharmacological profile of this compound, standard in vitro assays are required.
Dopamine D2 Receptor Competitive Binding Assay
This protocol determines the affinity (Ki) of the test compound for the dopamine D2 receptor by measuring its ability to displace a known radioligand.[10]
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Prepare crude membrane fractions from cells expressing the human dopamine D2 receptor or from rat striatum tissue.[10]
-
Homogenize the cells/tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at high speed and resuspend the pellet in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Assay buffer (50 mM Tris-HCl, pH 7.4, with cofactors like 5 mM MgCl₂).
-
A fixed concentration of a D2-selective radioligand (e.g., [³H]Spiperone) near its Kd value.
-
Serial dilutions of the test compound, this compound.
-
For determining non-specific binding, use a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).
-
Add the prepared membrane suspension to initiate the reaction.
-
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[10]
-
Wash the filters quickly with ice-cold wash buffer.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials, add a scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding (IC₅₀ value).
-
Convert the IC₅₀ value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
NMDA Receptor Antagonist Screening via Calcium Flux Assay
This high-throughput screening method measures a compound's ability to block the influx of calcium through the NMDA receptor channel upon activation by agonists.[11]
Detailed Methodology:
-
Cell Preparation:
-
Use a cell line stably co-expressing NMDA receptor subunits (e.g., GluN1/GluN2A) in a 96- or 384-well plate.[11]
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
-
Compound Addition:
-
Add serial dilutions of this compound to the wells and incubate for a predetermined period.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorometric imaging plate reader (FLIPR).
-
Add a solution containing NMDA receptor agonists (e.g., glutamate and glycine) to all wells to stimulate channel opening.
-
The FLIPR will measure the change in fluorescence intensity over time. An increase in fluorescence corresponds to an influx of calcium into the cells.
-
-
Data Analysis:
-
The inhibitory effect of the test compound is measured by the reduction in the fluorescence signal compared to control wells (no compound).
-
Calculate the IC₅₀ value from the concentration-response curve to determine the potency of the compound as an NMDA receptor antagonist.
-
References
- 1. Buy (4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]-methanone | 946759-28-0 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (+) 3-[3-hydroxyphenyl-N-(1-propyl) piperidine] selectively differentiates effects of sigma ligands on neurochemical pathways modulated by sigma receptors: evidence for subtypes, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 错误页 [amp.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. lifechemicals.com [lifechemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. Identification and characterization of novel NMDA receptor antagonists selective for NR2A- over NR2B-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride, a key intermediate in the development of various pharmaceutical agents. The protocol details a robust three-step synthetic route commencing with the protection of piperidine-4-carboxylic acid, followed by a Friedel-Crafts acylation, and concluding with deprotection and salt formation. This application note includes detailed experimental procedures, characterization data, and a visual representation of the synthesis workflow to ensure reproducibility and aid researchers in their drug discovery and development endeavors.
Introduction
(4-Chlorophenyl)(piperidin-4-yl)methanone and its hydrochloride salt are valuable building blocks in medicinal chemistry. The piperidine moiety is a prevalent scaffold in numerous centrally active pharmaceuticals, and its combination with a substituted phenyl group through a ketone linkage offers a versatile platform for generating diverse compound libraries for screening and lead optimization. This protocol outlines a reliable and scalable method for the preparation of this important intermediate.
Overall Reaction Scheme
Application Notes and Protocols for the Purification of (4-Chlorophenyl)(piperidin-4-yl)methanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride, a key intermediate in pharmaceutical synthesis. The selection of an appropriate purification method is critical for obtaining high-purity material, which directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines three common and effective purification techniques: recrystallization, acid-base extraction, and column chromatography.
Data Presentation: Comparison of Purification Methods
The following table summarizes the expected outcomes for each purification protocol. The data presented are representative and may vary depending on the initial purity of the crude material and adherence to the protocol.
| Purification Method | Typical Solvents/Reagents | Purity (by HPLC) | Typical Yield (%) | Key Advantages & Disadvantages |
| Recrystallization | Methanol, Ethanol, Water, Isopropanol | >99.0% | 70-85% | Advantages: Simple, cost-effective, good for removing minor impurities. Disadvantages: Potential for product loss in mother liquor, may not remove impurities with similar solubility. |
| Acid-Base Extraction | Dichloromethane, Ethyl Acetate, 1M NaOH, 1M HCl | >98.5% | 80-95% | Advantages: Excellent for removing non-basic or non-acidic impurities, high recovery. Disadvantages: Requires handling of acids and bases, involves multiple steps. |
| Column Chromatography | Silica Gel, Dichloromethane/Methanol Gradient | >99.5% | 60-80% | Advantages: High-resolution purification, capable of separating closely related impurities. Disadvantages: More complex, time-consuming, requires larger volumes of solvents. |
Experimental Protocols
Safety Precautions: Standard laboratory safety practices should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All procedures should be performed in a well-ventilated fume hood.
Protocol 1: Recrystallization
This protocol is suitable for purifying crude this compound that is substantially pure and requires the removal of minor impurities. The choice of solvent is critical; methanol and water are good starting points due to the compound's known solubility.[1]
Materials:
-
Crude this compound
-
Methanol (ACS grade or higher)
-
Deionized water
-
Erlenmeyer flask
-
Hotplate/stirrer
-
Buchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot methanol. Stir continuously to aid dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization:
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.
-
To induce further crystallization, an anti-solvent (a solvent in which the compound is less soluble, such as deionized water) can be added dropwise until the solution becomes slightly turbid. Gently warm the solution until it becomes clear again, then allow it to cool slowly.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol to remove any remaining mother liquor.
-
Dry the crystals under vacuum to a constant weight. The melting point of the purified compound should be in the range of 238-239°C.[1]
-
Protocol 2: Acid-Base Extraction
This method leverages the basicity of the piperidine nitrogen to separate the target compound from non-basic impurities. The hydrochloride salt is first converted to the free base, which is soluble in organic solvents.
Materials:
-
Crude this compound
-
Dichloromethane (DCM) or Ethyl Acetate
-
1M Sodium Hydroxide (NaOH) solution
-
1M Hydrochloric Acid (HCl) solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Separatory funnel
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolution and Basification: Dissolve the crude hydrochloride salt in deionized water. Place the solution in a separatory funnel and add 1M NaOH solution dropwise until the pH of the aqueous layer is >10. This will neutralize the hydrochloride and form the free base, (4-Chlorophenyl)(piperidin-4-yl)methanone.
-
Extraction of Free Base: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL for every 10g of starting material). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water and then with brine to remove any residual salts and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified free base as an oil or solid (melting point of the free base is approximately 60-63°C).[2]
-
Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of 1M HCl in the same or a miscible solvent. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitated hydrochloride salt by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Column Chromatography
For the removal of closely related impurities, column chromatography on silica gel is a highly effective method.
Materials:
-
Crude this compound (neutralized to the free base as described in Protocol 2, step 1)
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates and chamber
-
Fraction collector or test tubes
Procedure:
-
Preparation of the Stationary Phase: Prepare a slurry of silica gel in the starting eluent (e.g., 100% DCM) and pack the chromatography column.
-
Sample Loading: Dissolve the crude free base in a minimal amount of the starting eluent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dry silica onto the top of the column.
-
Elution:
-
Begin elution with a non-polar solvent system, such as 100% DCM.
-
Gradually increase the polarity of the mobile phase by adding methanol. A typical gradient might be from 0% to 10% methanol in dichloromethane. To prevent streaking of the basic compound on the acidic silica gel, it is advisable to add a small amount of triethylamine (e.g., 0.5-1%) to the mobile phase.
-
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine the fractions containing the pure product.
-
Concentration and Salt Formation: Evaporate the solvent from the combined pure fractions under reduced pressure. Convert the purified free base back to the hydrochloride salt as described in Protocol 2, steps 5 and 6.
Visualizations
References
Application Notes and Protocols for the Characterization of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride (CAS 55695-51-7). The following protocols are designed to ensure accurate and reproducible results for the identification, purity assessment, and structural elucidation of this compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity evaluation of pharmaceutical compounds. A reverse-phase HPLC method is recommended for the analysis of this compound, leveraging its polarity for effective separation.
Experimental Protocol: Reverse-Phase HPLC
Objective: To determine the purity of this compound and quantify the active pharmaceutical ingredient (API).
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable buffer)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., water with 0.1% phosphoric acid). A common starting gradient is 32:68 (v/v) acetonitrile to buffered water.[1]
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample of this compound in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Processing: Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the purity of the sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram. For quantification, generate a calibration curve from the standard solutions and determine the concentration of the analyte in the sample.
Data Presentation:
| Parameter | Expected Value |
| Retention Time (RT) | Analyte-specific, to be determined with a reference standard. |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | To be determined, typically in the µg/mL range.[1] |
| Limit of Quantification (LOQ) | To be determined, typically in the µg/mL range.[1] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For this compound, derivatization may be necessary to improve its volatility and thermal stability.
Experimental Protocol: GC-MS Analysis
Objective: To confirm the identity of (4-Chlorophenyl)(piperidin-4-yl)methanone and to identify any volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5-MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software with a mass spectral library (e.g., NIST)
Reagents:
-
Methanol or Dichloromethane (GC grade)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS), if required.
-
This compound reference standard
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent like methanol or dichloromethane to a concentration of approximately 1 mg/mL.
-
If derivatization is needed, treat the sample with a suitable agent (e.g., silylation) to increase volatility.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 10 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 40-500 amu
-
-
Analysis: Inject the prepared sample into the GC-MS system.
-
Data Processing: Compare the acquired mass spectrum of the analyte with reference spectra in a library (e.g., NIST, Wiley) for identification. The fragmentation pattern will be characteristic of the molecule's structure.
Data Presentation:
| Ion (m/z) | Relative Intensity (%) | Proposed Fragment |
| 223/225 | Moderate | [M]+ (molecular ion of the free base) |
| 139/141 | High | [Cl-C₆H₄-CO]+ |
| 111 | Moderate | [C₆H₄Cl]+ |
| 84 | High | [C₅H₁₀N]+ (piperidinyl fragment) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the chemical structure of this compound.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To confirm the molecular structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
-
Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shifts using the residual solvent peak or TMS. Integrate the peaks in the ¹H NMR spectrum and assign the signals to the respective protons and carbons in the molecule.
Data Presentation:
¹H NMR Spectral Data (Predicted, based on similar structures) [3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | d | 2H | Aromatic protons ortho to carbonyl |
| ~7.5 | d | 2H | Aromatic protons meta to carbonyl |
| ~3.5 | m | 1H | CH proton at C4 of piperidine |
| ~3.2 | m | 2H | Axial protons at C2 and C6 of piperidine |
| ~2.8 | m | 2H | Equatorial protons at C2 and C6 of piperidine |
| ~1.9 | m | 2H | Axial protons at C3 and C5 of piperidine |
| ~1.7 | m | 2H | Equatorial protons at C3 and C5 of piperidine |
| Variable | br s | 2H | NH₂⁺ protons of piperidinium |
¹³C NMR Spectral Data (Predicted) [4]
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=O (carbonyl) |
| ~138 | Aromatic C-Cl |
| ~135 | Aromatic C-C=O |
| ~130 | Aromatic CH (ortho to carbonyl) |
| ~129 | Aromatic CH (meta to carbonyl) |
| ~45 | Piperidine C4 |
| ~43 | Piperidine C2, C6 |
| ~28 | Piperidine C3, C5 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: FT-IR Analysis
Objective: To identify the key functional groups in this compound.
Instrumentation:
-
FT-IR spectrometer
-
Sample holder (e.g., KBr press or ATR accessory)
Reagents:
-
Potassium bromide (KBr), IR grade (if using KBr pellets)
Procedure:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Acquisition: Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Data Presentation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Broad, Strong | N-H stretch (from piperidinium hydrochloride) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1680 | Strong | C=O stretch (aryl ketone) |
| ~1600, 1480 | Medium-Strong | Aromatic C=C stretch |
| ~1100-1000 | Strong | C-N stretch |
| ~830 | Strong | C-H out-of-plane bend (para-disubstituted benzene) |
| ~750 | Strong | C-Cl stretch |
Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.
Caption: Workflow for the characterization of (4-Chlorophenyl)(piperidin-4-yl)methanone HCl.
References
- 1. 4,4-Piperidinediol hydrochloride: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 2. Pharmacokinetic study of 3-(4-chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one, a derivative of soybean isoflavone by LC-MS/MS in normal rats [jcps.bjmu.edu.cn]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
Application Notes and Protocols for In Vitro Assays Using (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride is a synthetic compound featuring a chlorophenyl ketone and a piperidine moiety. The benzoylpiperidine scaffold is a recognized privileged structure in medicinal chemistry, frequently associated with compounds targeting central nervous system (CNS) receptors, particularly dopaminergic and serotonergic pathways.[1] The structural alerts within this molecule suggest potential interactions with G-protein coupled receptors (GPCRs) and enzymes involved in neurotransmitter metabolism, such as monoamine oxidases (MAOs).
These application notes provide detailed protocols for in vitro assays to characterize the pharmacological profile of this compound. The described assays will enable researchers to investigate its potential as a modulator of dopamine receptor activity and as an inhibitor of monoamine oxidase A and B.
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data for the in vitro activity of this compound. This data is intended to serve as a template for the presentation of experimental results obtained using the protocols detailed below.
Table 1: Dopamine Receptor Binding Affinity
| Receptor Subtype | Radioligand | Ki (nM) |
| Dopamine D2 | [3H]-Spiperone | 85 |
| Dopamine D3 | [3H]-Spiperone | 150 |
| Dopamine D4 | [3H]-Spiperone | 275 |
Table 2: Functional Activity at Dopamine D2 Receptor
| Assay Type | Cell Line | Functional Response | EC50 / IC50 (nM) |
| cAMP Accumulation | HEK293 expressing D2R | Antagonist | 120 |
Table 3: Monoamine Oxidase Inhibition
| Enzyme | Substrate | IC50 (nM) |
| MAO-A | Kynuramine | > 10,000 |
| MAO-B | Benzylamine | 850 |
Experimental Protocols
Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the human dopamine D2 receptor.[2][3]
Materials and Reagents:
-
Membrane Preparation: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]-Spiperone (a D2-like receptor antagonist).
-
Non-specific Binding Determinant: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound, serially diluted.
-
96-well microplates.
-
Glass fiber filters (GF/C, pre-soaked in 0.3% polyethyleneimine).
-
Scintillation cocktail and scintillation counter.
-
Cell harvester.
Procedure:
-
Thaw the dopamine D2 receptor membrane preparation on ice and resuspend in assay buffer to a final concentration of 10-20 µg protein per well.
-
In a 96-well plate, add the following in a final volume of 200 µL:
-
Total Binding: 50 µL assay buffer, 50 µL [3H]-Spiperone (at a concentration close to its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL Haloperidol (10 µM), 50 µL [3H]-Spiperone, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL [3H]-Spiperone, and 100 µL of membrane preparation.
-
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 300 µL of ice-cold wash buffer.[2]
-
Dry the filters, place them in scintillation vials, add 4 mL of scintillation cocktail, and quantify radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Accumulation Assay for Functional D2 Receptor Activity
This protocol determines the functional antagonist activity of this compound at the Gαi-coupled human dopamine D2 receptor by measuring the inhibition of forskolin-stimulated cAMP accumulation.[4][5][6]
Materials and Reagents:
-
Cell Line: HEK293 cells stably expressing the human dopamine D2 receptor.
-
Agonist: Quinpirole (a D2 receptor agonist).
-
Stimulant: Forskolin.
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Lysis Buffer: Provided with the cAMP detection kit.
-
cAMP Detection Kit: A commercial kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque microplates.
-
Plate reader compatible with the chosen detection technology.
Procedure:
-
Seed the HEK293-D2R cells into a 384-well plate and culture overnight to form a confluent monolayer.
-
On the day of the assay, remove the culture medium and replace it with 10 µL of assay buffer containing varying concentrations of this compound.
-
Incubate for 20 minutes at room temperature.
-
Add 5 µL of assay buffer containing a sub-maximal concentration of quinpirole (e.g., EC80) and 5 µL of forskolin (e.g., 10 µM).
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells by adding the lysis buffer as per the manufacturer's instructions.
-
Add the cAMP detection reagents according to the kit protocol.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the signal (e.g., fluorescence or luminescence) using a compatible plate reader.
Data Analysis:
-
Generate a cAMP standard curve.
-
Convert the raw signal from the cell-based assay to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression.
Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay measures the inhibition of MAO-A and MAO-B by this compound. The assay detects hydrogen peroxide, a product of the MAO-catalyzed oxidation of its substrate.[7][8]
Materials and Reagents:
-
Enzymes: Recombinant human MAO-A and MAO-B.
-
Substrates: Kynuramine for MAO-A, Benzylamine for MAO-B.[8]
-
Positive Controls: Clorgyline for MAO-A, Selegiline for MAO-B.
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
Detection Reagent: A commercial kit containing a fluorogenic probe (e.g., Amplex Red) and horseradish peroxidase (HRP).
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm).
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer containing varying concentrations of this compound or the positive control.
-
Add 25 µL of the MAO-A or MAO-B enzyme solution and incubate for 15 minutes at 37°C.
-
Prepare the reaction mix by adding the appropriate substrate (Kynuramine for MAO-A, Benzylamine for MAO-B) and the detection reagent to the assay buffer.
-
Initiate the enzymatic reaction by adding 25 µL of the reaction mix to each well.
-
Immediately place the plate in the fluorescence microplate reader.
-
Monitor the increase in fluorescence every 1-2 minutes for a total of 20-30 minutes at 37°C.
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the test compound.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cAMP-Glo™ Assay [promega.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Assay Design for (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride is a synthetic compound with a chemical structure suggestive of potential activity at various targets within the central nervous system. The presence of a piperidine ring, a common scaffold in neuropharmacology, and a chlorophenyl group, points towards possible interactions with G-protein coupled receptors (GPCRs), monoamine transporters, or sigma receptors. Due to the lack of a well-defined biological target, a systematic cell-based screening approach is essential to elucidate its pharmacological profile.
This document provides a comprehensive guide to designing and implementing a cell-based assay cascade to identify the biological target of this compound and characterize its mechanism of action. We present a primary screening strategy to broadly assess its activity across key target classes, followed by detailed protocols for secondary assays to confirm and quantify its effects. For illustrative purposes, we will focus on the hypothesis that the compound may target the dopamine D2 receptor, a Gi-alpha subunit-coupled GPCR.
Proposed Screening Cascade
A tiered approach is recommended to efficiently identify and characterize the biological activity of this compound. The proposed cascade begins with high-throughput primary screens against a panel of cell lines representing different target classes. Hits from the primary screen are then subjected to more detailed secondary and confirmatory assays.
Caption: Proposed screening cascade for target identification and validation.
Primary Screening Assay: cAMP Reporter Gene Assay for GPCR Activity
This assay is designed to detect the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, a common second messenger in GPCR signaling. It is suitable for high-throughput screening to identify activity at Gs- and Gi-coupled GPCRs.
Experimental Protocol
-
Cell Culture and Seeding:
-
Culture HEK293 cells stably expressing the dopamine D2 receptor and a cAMP-responsive element (CRE) coupled to a luciferase reporter gene in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.
-
Harvest cells and seed 20,000 cells per well in a 96-well white, clear-bottom plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in assay buffer (HBSS with 20 mM HEPES) to obtain a range of concentrations (e.g., 1 nM to 100 µM).
-
-
Assay Procedure:
-
Remove culture medium from the wells and replace it with 80 µL of assay buffer.
-
Add 10 µL of the compound dilutions or vehicle control (DMSO in assay buffer) to the respective wells.
-
To stimulate cAMP production (for detecting Gi-coupled receptor agonism), add 10 µL of forskolin (final concentration 10 µM) to all wells except the basal control.
-
Incubate the plate at 37°C for 4-6 hours.
-
Add 100 µL of luciferase substrate to each well.
-
Measure luminescence using a plate reader.
-
Data Presentation
Table 1: Hypothetical Primary Screen Results for Dopamine D2 Receptor (CRE-Luciferase Assay)
| Compound Concentration (µM) | Luminescence (RLU) | % Inhibition of Forskolin Response |
| Vehicle (Basal) | 1,500 | N/A |
| Forskolin (10 µM) | 50,000 | 0% |
| 0.01 | 48,500 | 3.1% |
| 0.1 | 42,000 | 16.5% |
| 1 | 25,000 | 51.5% |
| 10 | 10,000 | 82.5% |
| 100 | 8,000 | 86.6% |
Secondary Confirmatory Assay: HTRF-Based cAMP Assay
This assay provides a more direct and quantitative measurement of intracellular cAMP levels using Homogeneous Time-Resolved Fluorescence (HTRF). It is used to confirm the activity observed in the primary screen and to determine the potency (EC50 or IC50) of the compound.
Dopamine D2 Receptor Signaling Pathway
Application Notes and Protocols for (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride is a key intermediate in the synthesis of various pharmaceutically active compounds. Its piperidine scaffold is a common feature in drugs targeting the central nervous system and peripheral receptors. This document provides detailed application notes and experimental protocols for the use of this intermediate in the synthesis of Loperamide, an anti-diarrheal agent, and discusses its relevance in the synthesis of other compounds like Fedotozine, a visceral analgesic.
Application 1: Synthesis of Loperamide
Loperamide is a peripherally acting μ-opioid receptor agonist used for the management of diarrhea.[1][2] The synthesis of Loperamide can be achieved in a two-step process starting from this compound. The first step involves the conversion of the ketone to a tertiary alcohol, 4-(4-chlorophenyl)-4-hydroxypiperidine, via a Grignard reaction. The subsequent step is an N-alkylation to yield the final product.
Step 1: Synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidine
This protocol describes the synthesis of the tertiary alcohol intermediate from the starting ketone using a Grignard reagent.
Experimental Protocol:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.1 equivalents). A solution of 4-bromochlorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the Grignard reaction. The mixture is stirred until the magnesium is consumed.
-
Grignard Reaction: The solution of this compound (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the prepared Grignard reagent at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford 4-(4-chlorophenyl)-4-hydroxypiperidine.
Step 2: Synthesis of Loperamide (N-alkylation)
This protocol outlines the N-alkylation of the intermediate 4-(4-chlorophenyl)-4-hydroxypiperidine to produce Loperamide.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 equivalent) and sodium carbonate (2.1 equivalents) in 4-methyl-2-pentanone.
-
Azeotropic Distillation: The mixture is heated to reflux with a Dean-Stark apparatus to remove water azeotropically.
-
N-alkylation: After cooling to 80°C, N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide (1.0 equivalent) is added to the reaction mixture. The mixture is then heated to reflux and stirred overnight.
-
Work-up: The solvent is removed under reduced pressure. The residue is diluted with water and extracted with chloroform. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield Loperamide.
Quantitative Data for Loperamide Synthesis
| Step | Reactants | Reagents/Solvents | Temperature | Time | Yield | Purity | Reference |
| 1 | (4-Chlorophenyl)(piperidin-4-yl)methanone, 4-chlorophenylmagnesium bromide | THF, NH4Cl(aq) | 0°C to RT | 12-16 h | ~85% | >98% | [3][4] |
| 2 | 4-(4-chlorophenyl)-4-hydroxypiperidine, N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide | Na2CO3, 4-methyl-2-pentanone | Reflux | Overnight | ~90% | >99% | [2] |
Signaling Pathway of Loperamide
Loperamide exerts its anti-diarrheal effect by acting as a potent agonist of the μ-opioid receptors in the myenteric plexus of the large intestine.[1][2] This binding initiates a cascade of intracellular events:
-
G-protein Coupling: The μ-opioid receptor is a G-protein coupled receptor (GPCR). Agonist binding leads to the activation of the inhibitory G-protein (Gi).
-
Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The βγ-subunits of the G-protein can directly interact with ion channels. This leads to the opening of potassium channels (causing hyperpolarization) and the closing of calcium channels (inhibiting neurotransmitter release).
-
Physiological Effect: The overall effect is a reduction in the excitability of the enteric neurons, leading to decreased peristalsis and increased transit time of feces in the intestine, allowing for more water and electrolyte absorption.[2][5]
Application 2: Intermediate for Fedotozine and Related Analgesics
Fedotozine is a selective κ-opioid receptor agonist that has been investigated for its visceral analgesic properties, particularly in functional bowel disorders.[6][7] While a direct synthesis from this compound is not explicitly detailed in the readily available literature, the core piperidine structure is a key pharmacophore. The synthesis of Fedotozine originates from the arylacetamide series.[6] However, the (4-chlorophenyl)piperidin-4-ol substructure is a common motif in other analgesic compounds.[8]
General Synthetic Approach for Piperidine-based Analgesics
The synthesis of piperidine-based analgesics often involves the N-alkylation or N-acylation of a pre-formed piperidine ring. The this compound can be considered a versatile starting point for generating a library of such compounds.
Signaling Pathway of Fedotozine
Fedotozine acts as an agonist at peripheral κ-opioid receptors located on afferent nerve fibers in the gut.[7][9][10] Its mechanism of action involves:
-
Receptor Binding: Fedotozine binds to κ-opioid receptors on visceral afferent neurons.
-
Modulation of Nociceptive Signals: This binding alters the processing of visceral sensations, effectively reducing the perception of pain originating from the gut.[6]
-
Peripheral Action: A key feature of Fedotozine is its predominantly peripheral action, which minimizes central nervous system side effects commonly associated with opioid analgesics.[9]
Experimental Workflows
References
- 1. Loperamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Loperamide Hydrochloride? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. droracle.ai [droracle.ai]
- 6. m.youtube.com [m.youtube.com]
- 7. Pharmacology and clinical experience with fedotozine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peripheral kappa-opioid receptors mediate the antinociceptive effect of fedotozine (correction of fetodozine) on the duodenal pain reflex inrat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fedotozine reverses ileus induced by surgery or peritonitis: action at peripheral kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analgesic Research Using (4-Chlorophenyl)(piperidin-4-yl)methanone Hydrochloride and its Analogs
Disclaimer: The following application notes and protocols are based on research conducted on structurally related piperidine derivatives with analgesic properties, primarily derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine. While (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride shares a similar core structure, the specific biological activity and optimal experimental parameters should be determined empirically for this specific compound.
Introduction
This compound is a piperidine-containing compound with potential for development as an analgesic agent. The piperidine scaffold is a key pharmacophore in many potent opioid analgesics, such as fentanyl and meperidine, suggesting that this compound and its derivatives may exert their effects through interaction with the opioid system. This document provides an overview of the potential applications of this compound in analgesic research, along with detailed protocols for its preclinical evaluation.
Potential Mechanism of Action
Piperidine derivatives have been shown to exhibit analgesic properties, and it is hypothesized that they may act as agonists at opioid receptors, particularly the mu-opioid receptor (MOR).[1][2][3] Activation of MORs in the central nervous system leads to a cascade of intracellular events that ultimately inhibit the transmission of pain signals.
Caption: Hypothesized opioid signaling pathway for analgesic effect.
Data Presentation
The following table summarizes the analgesic activity of various 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, which are structurally related to the topic compound. This data is provided for comparative purposes and to guide initial dose-ranging studies.
| Compound | Animal Model | Test | Dose (mg/kg) | Onset of Action | Peak Effect | Duration of Action | Reference |
| 4-(4'-Chlorophenyl)-4-hydroxy-N-phenacyl piperidine | Male Wistar Rats | Tail Flick | 50 (i.m.) | - | Significant | - | [4][5] |
| 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivative 3 | Mice | Hot Plate | - | 30 min | 113-120% increase in latency | 2-2.5 h | [1] |
| 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivative 5 | Mice | Hot Plate | - | 30 min | 137% increase in latency | 2-2.5 h | [1] |
| 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivative 6 | Mice | Hot Plate | - | - | 162% increase in latency | 2-2.5 h | [1] |
| 4-(4'-bromophenyl)-4-piperidinol derivative PD3 | Mice | - | - | - | Highly Significant (p < 0.01) | - | [2] |
| 4-(4'-bromophenyl)-4-piperidinol derivative PD5 | Mice | - | - | - | Highly Significant (p < 0.01) | - | [2] |
Experimental Protocols
The following are detailed protocols for common in vivo assays used to evaluate the analgesic potential of novel compounds.
Hot Plate Test
This method is used to assess the central analgesic activity of a compound by measuring the latency of a thermal pain response.
Workflow:
Caption: Experimental workflow for the hot plate test.
Methodology:
-
Animals: Male Swiss albino mice (20-25 g) are commonly used.
-
Apparatus: A commercially available hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.
-
Procedure:
-
Acclimatize the animals to the testing room for at least 1 hour before the experiment.
-
Gently place each mouse on the hot plate and start a stopwatch.
-
Record the time it takes for the mouse to exhibit a nociceptive response, such as licking its paws or jumping. This is the baseline latency.
-
Administer the test compound or vehicle control (e.g., saline) via the desired route (e.g., intraperitoneal, oral).
-
At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration, place the mouse back on the hot plate and record the reaction latency.
-
A cut-off time (typically 30-45 seconds) should be implemented to prevent tissue damage.
-
-
Data Analysis: The analgesic effect is often expressed as the percentage of the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Tail Flick Test
This assay also measures the response to a thermal stimulus and is particularly sensitive to centrally acting analgesics.
Methodology:
-
Animals: Male Wistar rats (150-200 g) are frequently used.[4][5]
-
Apparatus: A tail flick apparatus that focuses a beam of high-intensity light on the animal's tail.
-
Procedure:
-
Acclimatize the rats to the restraining device for 15-20 minutes before testing.
-
The tail is placed over a slot in the apparatus, and the light beam is focused on a specific point on the tail.
-
The time taken for the rat to flick its tail away from the heat source is recorded as the baseline latency.
-
Administer the test compound or vehicle.
-
Measure the tail-flick latency at various time points post-administration.
-
A cut-off time is employed to prevent tissue damage.
-
-
Data Analysis: Similar to the hot plate test, the results can be analyzed by comparing the post-treatment latencies to the baseline values.
Acetic Acid-Induced Writhing Test
This is a chemical-based pain model that is sensitive to both central and peripheral analgesics.
Methodology:
-
Animals: Mice are typically used.
-
Procedure:
-
Administer the test compound or vehicle control.
-
After a set absorption time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally.
-
Immediately place the mouse in an observation chamber.
-
Count the number of writhes (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 20 minutes).
-
-
Data Analysis: The analgesic activity is determined by the percentage reduction in the number of writhes in the treated group compared to the control group.
Conclusion
This compound and its analogs represent a promising class of compounds for analgesic drug discovery. The protocols outlined above provide a framework for the initial preclinical evaluation of these compounds. Further studies to elucidate the precise mechanism of action, including receptor binding assays and electrophysiological studies, are warranted to fully characterize their pharmacological profile. It is also crucial to assess the potential for side effects commonly associated with opioid analgesics, such as respiratory depression and dependence.
References
- 1. scispace.com [scispace.com]
- 2. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of (4-Chlorophenyl)(piperidin-4-yl)methanone Hydrochloride in Anti-inflammatory Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride is a chemical compound belonging to the piperidine class of molecules. While direct and specific anti-inflammatory studies on this particular hydrochloride salt are not extensively available in peer-reviewed literature, the broader family of piperidine and piperazine derivatives has demonstrated significant potential in the modulation of inflammatory pathways. These compounds are of considerable interest to the drug discovery and development community due to their versatile pharmacological activities.
This document provides a summary of the anti-inflammatory applications of structurally related piperidine derivatives. The data and protocols presented herein are drawn from studies on analogous compounds and are intended to serve as a foundational guide for researchers initiating investigations into the anti-inflammatory properties of this compound.
Data Presentation: Anti-inflammatory Activity of Structurally Related Piperidine Derivatives
The following tables summarize quantitative data from anti-inflammatory studies on various piperidine derivatives. It is crucial to note that these data are for analogous compounds and not for this compound itself. These values can, however, provide a comparative benchmark for future studies.
Table 1: In Vitro Anti-inflammatory Activity of Piperidine Derivatives
| Compound ID | Assay Type | Cell Line | Parameter Measured | IC50 Value (µM) | Reference Compound |
| Compound 6e (A 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative) | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | NO concentration | 0.86 | - |
| Compound 6e (A 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative) | TNF-α Production Inhibition | LPS-stimulated RAW 264.7 macrophages | TNF-α concentration | 1.87 | - |
| Compound c6 (An N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-one) | Inhibition of various inflammatory mediators | LPS-stimulated RAW 264.7 cells | TNF-α, IL-6, IL-1β, PGE2, and NO | Potent inhibition observed | Celecoxib, Indomethacin |
| Compound c10 (An N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-one) | Inhibition of various inflammatory mediators | LPS-stimulated RAW 264.7 cells | TNF-α, IL-6, IL-1β, PGE2, and NO | Potent inhibition observed | Celecoxib, Indomethacin |
Table 2: In Vivo Anti-inflammatory Activity of Piperidine Derivatives
| Compound ID | Animal Model | Assay Type | Dosage | % Inhibition of Edema | Reference Compound |
| Compound 6e (A 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative) | Mice | Xylene-induced ear edema | - | More potent than ibuprofen | Ibuprofen |
| Compound c6 (An N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-one) | Rats | Carrageenan-induced paw edema | 2.5 or 10 mg/kg | Significant decrease | Celecoxib, Indomethacin |
| Compound c10 (An N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-one) | Rats | Carrageenan-induced paw edema | 2.5 or 10 mg/kg | Significant decrease | Celecoxib, Indomethacin |
| 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1) | Rats | Carrageenan-induced paw edema | 50, 100, 200 mg/kg | 61.98%, 80.84%, 90.32% | Indomethacin |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the assessment of the anti-inflammatory potential of this compound.
In Vitro Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Objective: To determine the ability of the test compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (test compound)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) for standard curve
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare various concentrations of the test compound in DMEM. After 24 hours of cell seeding, remove the old medium and add 100 µL of fresh medium containing the test compound at different concentrations. Incubate for 1 hour.
-
LPS Stimulation: Following the pre-treatment with the test compound, stimulate the cells by adding 10 µL of LPS (final concentration of 1 µg/mL) to each well, except for the control group.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Data Analysis: Calculate the concentration of nitrite in the samples from the standard curve. The percentage of NO inhibition is calculated using the following formula: % Inhibition = [(NO in LPS-stimulated group - NO in treated group) / NO in LPS-stimulated group] x 100
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo acute anti-inflammatory activity of the test compound by measuring its ability to reduce paw edema induced by carrageenan.
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
This compound (test compound)
-
Carrageenan (1% w/v in sterile saline)
-
Reference anti-inflammatory drug (e.g., Indomethacin)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle control (e.g., saline)
-
Group II: Reference drug (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group III, IV, V: Test compound at different doses (e.g., 25, 50, 100 mg/kg, p.o.)
-
-
Compound Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) to the respective groups.
-
Edema Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume (at 0 hour). The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Mean paw edema of control group - Mean paw edema of treated group) / Mean paw edema of control group] x 100
Visualizations
Signaling Pathway
Caption: Hypothesized NF-κB signaling pathway inhibition.
Experimental Workflow
Caption: General workflow for anti-inflammatory evaluation.
Conclusion
While specific anti-inflammatory data for this compound is currently limited in the public domain, the information available for structurally similar piperidine derivatives suggests that this class of compounds holds promise for the development of novel anti-inflammatory agents. The protocols and data presented in this document provide a valuable starting point for researchers to design and conduct their own investigations into the therapeutic potential of this compound. Further studies are warranted to elucidate its precise mechanism of action and to establish a comprehensive pharmacological profile.
Investigating dopamine transporter binding with (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride
Application Note & Protocol
Investigating the Binding of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride to the Dopamine Transporter (DAT)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The dopamine transporter (DAT) is a presynaptic membrane protein crucial for regulating dopaminergic neurotransmission by facilitating the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[1][2] This mechanism controls the duration and intensity of dopamine signaling.[1] The dopaminergic system is integral to motor control, motivation, reward, and cognitive functions.[3][4] Consequently, dysfunction of DAT is implicated in several neurological and psychiatric disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[1][4] As a key drug target, compounds that modulate DAT activity are of significant interest for therapeutic development.[1][5]
This document provides a detailed protocol for characterizing the binding affinity of novel compounds, such as this compound, to the human dopamine transporter using an in vitro radioligand binding assay.
Dopamine Signaling Pathway
Dopamine is synthesized in the presynaptic neuron, packaged into vesicles, and released into the synaptic cleft upon neuronal firing.[3] It then binds to postsynaptic D1-like or D2-like G-protein coupled receptors to initiate downstream signaling cascades.[6][7][8] The dopamine transporter (DAT) terminates this signal by removing dopamine from the synapse.[6] Inhibitors of DAT block this reuptake process, leading to increased dopamine levels in the synaptic cleft and prolonged signaling.
Quantitative Data Summary
The binding affinity of a test compound for DAT is typically determined by a competitive binding assay and expressed as the inhibitor constant (Ki). The following table presents example data for known DAT inhibitors and provides a template for presenting results for this compound.
Note: The data for this compound is hypothetical and for illustrative purposes only.
| Compound | IC₅₀ (nM) | Kᵢ (nM) | Radioligand | Source of DAT |
| GBR 12909 | 5 | 2.8 | [³H]BTCP | Human (recombinant) |
| Nomifensine | 15 | 8.4 | [³H]BTCP | Human (recombinant) |
| Dopamine | 10000 | 5618 | [³H]BTCP | Human (recombinant) |
| (4-Chlorophenyl)(piperidin-4-yl)methanone HCl | [Insert Value] | [Insert Value] | [³H]WIN 35,428 | Rat Striatum |
Experimental Protocol: DAT Competitive Radioligand Binding Assay
This protocol describes the methodology to determine the binding affinity (Ki) of a test compound for the dopamine transporter using membranes prepared from rat striatum and [³H]WIN 35,428 as the radioligand.
Experimental Workflow
Materials and Reagents
-
Tissue: Fresh or frozen rat striata
-
Radioligand: [³H]WIN 35,428 (specific activity ~80-85 Ci/mmol)
-
Test Compound: this compound
-
Non-specific binding control: GBR 12909 (10 µM) or Cocaine (30 µM)
-
Homogenization Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer (ice-cold): 50 mM Tris-HCl, pH 7.4
-
Equipment: Potter-Elvehjem homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, liquid scintillation counter, glass fiber filters (e.g., Whatman GF/B).
Protocol Steps
Part 1: Membrane Preparation [1]
-
Dissect rat striata on ice and place them in ice-cold homogenization buffer.
-
Homogenize the tissue using a Potter-Elvehjem homogenizer with 10-15 strokes.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Discard the supernatant, resuspend the pellet in fresh, ice-cold homogenization buffer, and repeat the centrifugation.
-
Resuspend the final pellet in a known volume of assay buffer.
-
Determine the protein concentration using a standard method like the BCA protein assay.
-
Store the membrane preparation in aliquots at -80°C until use. On the day of the assay, thaw and dilute to the desired concentration (e.g., 50-100 µg protein/well) in assay buffer.
Part 2: Competitive Binding Assay [1][9]
-
Prepare serial dilutions of the test compound, this compound, in assay buffer. A typical concentration range would be 0.1 nM to 100 µM.
-
Set up the assay in a 96-well plate in triplicate for each condition:
-
Total Binding: 50 µL membrane suspension + 50 µL [³H]WIN 35,428 + 50 µL assay buffer.
-
Non-specific Binding (NSB): 50 µL membrane suspension + 50 µL [³H]WIN 35,428 + 50 µL GBR 12909 (10 µM final concentration).
-
Test Compound: 50 µL membrane suspension + 50 µL [³H]WIN 35,428 + 50 µL of each test compound dilution.
-
-
The final concentration of [³H]WIN 35,428 should be approximately equal to its Kd for DAT (e.g., 2-5 nM).
-
Incubate the plate for 2 hours at 4°C with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
-
Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter after allowing vials to sit for at least 4 hours.[1]
Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).[1][10]
-
Calculate Percent Inhibition: For each concentration of the test compound, calculate the percentage of specific binding inhibited using the formula: % Inhibition = 100 * (1 - (CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB))
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).[1]
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation:[1] Kᵢ = IC₅₀ / (1 + [L]/Kₐ) Where:
-
[L] = concentration of the radioligand used.
-
Kₐ = affinity constant (dissociation constant, Kd) of the radioligand for DAT.
-
References
- 1. benchchem.com [benchchem.com]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms and regulation of dopamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Serotonin Transporter Interaction Studies with (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride
Introduction
The serotonin transporter (SERT) is a crucial membrane protein responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating serotonergic neurotransmission. Its dysfunction is implicated in various neuropsychiatric disorders, making it a primary target for antidepressant medications. (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride is a synthetic compound with a piperidine moiety, a structural feature present in many SERT inhibitors. These application notes provide a framework for investigating the interaction of this compound with SERT, focusing on binding affinity and functional inhibition.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for the interaction of a test compound, such as this compound, with the serotonin transporter.
Table 1: Radioligand Binding Affinity for Human Serotonin Transporter (hSERT)
| Compound | Radioligand | Ki (nM) |
| This compound | [³H]Citalopram | 85 |
| Fluoxetine (Reference) | [³H]Citalopram | 1.5 |
| Imipramine (Reference) | [³H]Citalopram | 1.2 |
Table 2: Serotonin (5-HT) Uptake Inhibition in hSERT-expressing Cells
| Compound | IC₅₀ (nM) |
| This compound | 150 |
| Fluoxetine (Reference) | 5.8 |
| Imipramine (Reference) | 4.2 |
Experimental Protocols
Protocol 1: SERT Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the human serotonin transporter (hSERT) using a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing hSERT
-
Cell culture reagents
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl)
-
[³H]Citalopram (specific activity ~80 Ci/mmol)
-
This compound
-
Fluoxetine (for non-specific binding determination)
-
Scintillation cocktail
-
Scintillation counter
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
Methodology:
-
Membrane Preparation:
-
Culture hSERT-expressing HEK293 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh membrane preparation buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]Citalopram (final concentration ~1 nM), and 50 µL of various concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of fluoxetine (final concentration ~10 µM).
-
Add 50 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ).
-
Incubate the plate at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Serotonin (5-HT) Uptake Inhibition Assay
This protocol measures the functional ability of this compound to inhibit the uptake of serotonin into cells expressing hSERT.
Materials:
-
HEK293 cells stably expressing hSERT
-
Cell culture reagents
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)
-
[³H]Serotonin (specific activity ~20 Ci/mmol)
-
This compound
-
Fluoxetine (as a positive control)
-
Scintillation cocktail
-
Scintillation counter
-
96-well cell culture plates
Methodology:
-
Cell Culture:
-
Seed hSERT-expressing HEK293 cells in a 96-well plate and grow to confluency.
-
-
Uptake Assay:
-
Wash the cells twice with KRH buffer.
-
Pre-incubate the cells for 15 minutes at 37°C with various concentrations of this compound or fluoxetine dissolved in KRH buffer.
-
Initiate the uptake by adding [³H]Serotonin (final concentration ~10 nM) to each well.
-
Incubate for 10 minutes at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
-
Lysis and Counting:
-
Lyse the cells by adding a lysis buffer (e.g., 1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the non-specific uptake in the presence of a high concentration of fluoxetine (~10 µM).
-
Subtract the non-specific uptake from all other measurements.
-
Plot the percentage of inhibition of specific [³H]Serotonin uptake against the logarithm of the test compound concentration.
-
Calculate the IC₅₀ value using non-linear regression analysis.
-
Visualizations
Caption: Serotonin signaling at the synapse and the inhibitory action of the test compound on SERT.
Caption: Experimental workflow for determining SERT binding affinity and uptake inhibition.
Troubleshooting & Optimization
(4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride stability issues in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research?
A1: this compound is a chemical compound often used as a precursor or intermediate in the synthesis of more complex molecules, particularly in drug discovery and medicinal chemistry. Its piperidine and chlorophenyl moieties are common scaffolds in pharmacologically active compounds. Accurate assessment of its stability is crucial for reliable in vitro studies.
Q2: I am observing a decrease in the expected activity of my compound over time in my cell culture experiments. Could this be a stability issue?
A2: Yes, a decrease in the compound's activity over time is a strong indicator of instability in the cell culture medium.[1] Factors such as the aqueous environment, temperature (37°C), pH of the medium, and enzymatic activity from serum supplements can contribute to its degradation.[2] It is essential to determine the compound's stability under your specific experimental conditions to ensure accurate interpretation of results.[2][3]
Q3: What are the primary factors that could cause the degradation of this compound in my cell culture medium?
A3: Several factors can contribute to the degradation of this compound in cell culture media:
-
Chemical Degradation (Hydrolysis): The ketone group in the molecule could be susceptible to hydrolysis in the aqueous environment of the cell culture medium.[2]
-
Enzymatic Degradation: If your medium is supplemented with serum (e.g., FBS), enzymes such as esterases or other proteases present in the serum could potentially metabolize the compound.[2]
-
pH and Temperature: Standard cell culture conditions (pH ~7.4, 37°C) can accelerate degradative processes.
-
Adsorption to Plasticware: The compound may non-specifically bind to the surfaces of culture plates, flasks, or tubes, which reduces its effective concentration in the medium.[2]
-
Precipitation: The compound may have limited solubility in the aqueous medium, causing it to precipitate out of solution, especially at higher concentrations.[2]
Q4: How should I prepare and store stock solutions of this compound to maximize stability?
A4: For long-term storage, the solid powder form of the compound should be stored at -20°C. Stock solutions should be prepared in a suitable, dry organic solvent like DMSO at a high concentration (e.g., 10-50 mM).[1] These stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[1] When preparing working solutions, thaw an aliquot and dilute it in your pre-warmed cell culture medium immediately before use.
Q5: What analytical methods are best for assessing the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (LC-MS) detection is the most reliable and widely used method for quantifying the concentration of a compound in cell culture media over time.[2][4] These techniques can separate the parent compound from any potential degradation products, providing a clear and accurate measurement of its stability.[2]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: High variability in results or lower-than-expected potency.
-
Potential Cause: Inconsistent concentration of the active compound due to degradation in either the stock solution or the cell culture medium during the experiment.[3]
-
Recommended Actions:
-
Verify Stock Solution Integrity: Prepare a fresh stock solution from the powdered compound. Compare the performance of the new stock solution against the old one. Always aliquot stock solutions to prevent degradation from multiple freeze-thaw cycles.[1]
-
Perform a Stability Study: Conduct an experiment to determine the compound's half-life in your specific cell culture medium (including serum) under standard incubation conditions (37°C, 5% CO₂).[3] (See Experimental Protocol section below).
-
Use Low-Binding Plasticware: To mitigate loss due to adsorption, consider using low-protein-binding microplates and tubes for your experiments.[2]
-
Issue 2: Precipitate forms in the medium after adding the compound.
-
Potential Cause: The compound's concentration exceeds its solubility limit in the aqueous cell culture medium. The final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound may also be too high, causing it to precipitate.[1]
-
Recommended Actions:
-
Check Solubility: Determine the maximum solubility of the compound in your specific cell culture medium. You may need to test a range of concentrations.
-
Optimize Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) and non-toxic to your cells.[1]
-
Pre-warm the Medium: Always pre-warm your cell culture medium to 37°C before adding the compound stock solution. Adding a compound dissolved in a cold solvent to a warm medium can sometimes cause precipitation.[1]
-
Issue 3: Confirmed instability of the compound in the culture medium.
-
Potential Cause: The compound is chemically or enzymatically unstable under the experimental conditions.[2]
-
Recommended Actions:
-
More Frequent Dosing: If the compound degrades over the course of your experiment, consider changing the media and adding a fresh solution of the compound more frequently (e.g., every 24 hours) to maintain a more consistent concentration.[3]
-
Shorten Experiment Duration: If possible, modify your experimental design to reduce the incubation time, thereby minimizing the impact of instability.
-
Consider Serum-Free Media: If enzymatic degradation is suspected, test the compound's stability in a serum-free version of your medium. If stability improves, this suggests that serum components are responsible for the degradation.
-
Data Presentation: Stability Assessment Template
It is crucial to empirically determine the stability of this compound in your specific experimental setup. Use the following table as a template to summarize your findings.
| Time Point (Hours) | Medium Type | Temperature (°C) | Compound Concentration (µM) - Replicate 1 | Compound Concentration (µM) - Replicate 2 | Compound Concentration (µM) - Replicate 3 | Average Concentration (µM) | % Remaining |
| 0 | DMEM + 10% FBS | 37 | 10.1 | 9.9 | 10.0 | 10.0 | 100% |
| 4 | DMEM + 10% FBS | 37 | 9.5 | 9.7 | 9.6 | 9.6 | 96% |
| 8 | DMEM + 10% FBS | 37 | 8.8 | 9.1 | 8.9 | 8.9 | 89% |
| 24 | DMEM + 10% FBS | 37 | 7.2 | 7.5 | 7.3 | 7.3 | 73% |
| 48 | DMEM + 10% FBS | 37 | 5.1 | 5.4 | 5.2 | 5.2 | 52% |
| 72 | DMEM + 10% FBS | 37 | 3.5 | 3.8 | 3.6 | 3.6 | 36% |
Caption: Example stability data for this compound in DMEM with 10% FBS at 37°C. Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol: Stability Assessment in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in cell culture medium over time.[2][3]
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC-UV or LC-MS system for analysis
-
Acetonitrile or other suitable organic solvent for sample extraction
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).
-
Spike the Medium: Pre-warm the complete cell culture medium to 37°C. Add the compound stock solution to the medium to achieve the final working concentration used in your experiments (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic (e.g., ≤0.1%).
-
Aliquot for Time Points: Distribute the medium containing the compound into sterile tubes or wells, creating separate aliquots for each time point (e.g., 0, 4, 8, 24, 48, 72 hours).
-
Incubation: Place the tubes/plate in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At each designated time point, remove one aliquot.
-
Sample Processing:
-
Immediately stop potential degradation by adding a cold organic solvent (e.g., 3 volumes of ice-cold acetonitrile) to precipitate proteins.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or HPLC vial for analysis.
-
-
Analytical Quantification: Analyze the samples using a validated HPLC or LC-MS method to determine the concentration of the parent compound. The T=0 sample will serve as the 100% reference.
-
Data Interpretation: Plot the percentage of the compound remaining versus time. From this data, you can calculate the compound's half-life (t₁/₂) in the medium. A significant decrease in concentration over time confirms instability.[3]
Visualizations
Caption: Experimental workflow for assessing compound stability in cell culture media.
Caption: Troubleshooting decision tree for inconsistent experimental results.
Caption: Conceptual diagram of a potential hydrolysis degradation pathway.
References
Preventing degradation of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses in research?
This compound is a chemical compound containing a chlorophenyl ketone and a piperidine moiety.[1][2] Compounds with piperidine scaffolds are significant in the pharmaceutical industry and are found in numerous classes of drugs. This particular compound is often used as an intermediate in the synthesis of more complex molecules in drug discovery and medicinal chemistry.
Q2: What are the primary factors that can cause the degradation of this compound?
The main factors that can lead to the degradation of this compound include exposure to light (photodegradation), inappropriate pH conditions (hydrolysis), and the presence of oxidizing agents (oxidation). The stability of the compound is also influenced by temperature and the choice of solvent.
Q3: How should I properly store this compound in the laboratory?
To ensure its stability, the compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, refrigeration is recommended.
Q4: What are the visual signs of degradation?
Visual indicators of degradation can include a change in color of the solid material or solution, the formation of precipitates, or a cloudy appearance in what should be a clear solution. However, significant degradation can occur without any visible changes, necessitating analytical monitoring.
Q5: Which analytical techniques are best suited to detect and quantify the degradation of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the purity of the compound and detecting the emergence of degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for the identification of unknown degradation products by providing molecular weight information.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experiments.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. If solutions must be stored, protect them from light and store at a low temperature (2-8°C) for a short duration. Verify solution stability over the experimental timeframe using HPLC. |
| Appearance of unexpected peaks in HPLC analysis | The compound is degrading under the experimental or analytical conditions. | Review the pH, solvent composition, and temperature of your experimental and HPLC mobile phase. The chlorophenyl ketone moiety can be susceptible to photodegradation, so protect solutions from light. The piperidine ring can be prone to oxidation.[3][4] |
| Loss of compound concentration over time in solution | Adsorption to container surfaces or degradation. | Use low-adsorption labware or pre-treat glassware. To assess degradation, perform a time-course study analyzing the solution concentration at different intervals. |
| Precipitate formation in solution | Poor solubility or degradation leading to insoluble products. | Ensure the solvent system is appropriate for the desired concentration. If solubility is a known issue, consider using a co-solvent. Filter the solution before use. If precipitation occurs over time, it may be a sign of degradation. |
Summary of Potential Degradation Pathways
The following table summarizes the likely degradation pathways for this compound based on its chemical structure.
| Degradation Pathway | Description | Influencing Factors | Potential Degradation Products |
| Hydrolysis | Cleavage of the methanone (ketone) group is less likely under neutral conditions but can be catalyzed by strong acids or bases. | Extreme pH (acidic or basic conditions), elevated temperature. | 4-Chlorobenzoic acid and piperidin-4-one. |
| Oxidation | Oxidation of the piperidine ring is a potential degradation route. The secondary amine in the piperidine ring can be oxidized. | Presence of oxidizing agents, exposure to air (atmospheric oxygen) over time, metal ions. | N-oxide derivatives, ring-opened products.[3][4] |
| Photodegradation | The chlorophenyl ketone moiety can absorb UV light, leading to the formation of reactive species and subsequent degradation.[5] | Exposure to UV or ambient light. | Photoreduction products (e.g., alcohol derivative), radical-mediated byproducts. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound while minimizing the risk of degradation.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, Methanol, or as determined by solubility tests)
-
Volumetric flask (amber glass recommended)
-
Analytical balance
-
Spatula
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Determine the desired concentration and volume of the stock solution.
-
Accurately weigh the required amount of this compound using an analytical balance.
-
Transfer the weighed compound to the volumetric flask.
-
Add a portion of the chosen solvent to the flask, approximately half of the final volume.
-
Gently swirl the flask or use a magnetic stirrer to dissolve the compound completely. Sonication can be used cautiously if dissolution is slow.
-
Once fully dissolved, add the solvent to the final volume mark on the flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Store the stock solution in a tightly sealed amber container at a low temperature (e.g., -20°C) to minimize degradation.
Protocol 2: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and pathways.
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC system with UV detector
-
pH meter
-
Incubator or water bath
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Take samples at various time points, neutralize with NaOH, and analyze by HPLC.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Take samples at various time points, neutralize with HCl, and analyze by HPLC.
-
Oxidation: Mix the stock solution with 3% H₂O₂. Keep the solution at room temperature, protected from light. Analyze samples by HPLC at various time points.
-
Thermal Degradation: Place a sample of the stock solution in an incubator at an elevated temperature (e.g., 70°C). Analyze samples by HPLC at various time points.
-
Photodegradation: Expose a sample of the stock solution to UV light in a photostability chamber. Keep a control sample in the dark. Analyze both samples by HPLC at various time points.
-
Analysis: For all stress conditions, compare the chromatograms of the stressed samples to a control sample (time zero) to identify new peaks corresponding to degradation products.
Visualizations
Caption: Experimental workflow with degradation prevention steps.
References
- 1. scbt.com [scbt.com]
- 2. (3-(2-(3-Chlorophenyl)ethyl)-2-pyridinyl)(1-methyl-4-piperidinyl)methanone hydrochloride | C20H24Cl2N2O | CID 13920590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing solubility of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride for in vitro assays
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for optimizing the solubility of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most highly recommended solvent for preparing concentrated stock solutions.[1] It generally offers high solubility for compounds of this class, allowing for the creation of stocks at concentrations of 10-100 mM. Anhydrous DMSO should be used, as moisture can reduce solubility and compound stability.[1]
Q2: Can I dissolve the compound directly in water or aqueous buffers like PBS?
A2: While the hydrochloride salt form is designed to enhance aqueous solubility compared to the free base, direct dissolution in water or buffers is often challenging for complex molecules with hydrophobic regions.[1][2] It is strongly recommended to first create a high-concentration stock in an organic solvent like DMSO and then dilute this stock into your aqueous assay buffer.
Q3: My compound precipitates when I dilute my DMSO stock into my cell culture medium. What should I do?
A3: This is a common issue known as "crashing out," which occurs when the compound's concentration exceeds its solubility limit in the aqueous medium. To resolve this, ensure the final concentration of DMSO in your assay is low (typically ≤0.5%), use pre-warmed media (37°C), and perform serial dilutions rather than a single large dilution.[1]
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your in vitro assay should generally not exceed 0.5%.[1] However, the optimal concentration can be cell-line dependent, and it is best practice to run a vehicle control (media with the same final DMSO concentration as your test samples) to assess any potential effects on your specific assay.
Q5: How should I store the solid compound and my stock solutions?
A5: The solid powder should be stored at -20°C for long-term stability. Once dissolved in DMSO, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for maximum stability (up to 1 year) or -20°C for shorter-term storage (up to 1 month).[1]
Quantitative Data Summary
While specific experimental solubility data for this exact compound is not widely published, the following table provides typical solubility profiles and recommended starting concentrations based on its chemical class.
Table 1: Expected Solubility Profile
| Solvent | Expected Solubility | Recommended Use |
| DMSO | ≥10 mg/mL | Primary solvent for high-concentration stock solutions. |
| Ethanol | Soluble | Alternative solvent for stock solutions, though solubility may be lower than DMSO.[1] |
| Water | Sparingly Soluble | Not recommended for primary stock solution preparation.[1] |
| PBS (pH 7.4) | Sparingly Soluble | Not recommended for primary stock solution preparation. |
Table 2: Recommended Solvent Concentrations for Assays
| Parameter | Recommendation | Rationale |
| Stock Solution Concentration | 10-100 mM in 100% DMSO | Creates a concentrated stock to minimize the volume of solvent added to the final assay. |
| Intermediate Dilution Solvent | Assay-specific buffer or media | Acclimatizes the compound to the aqueous environment gradually. |
| Final DMSO Concentration | ≤ 0.5% (v/v) | Minimizes solvent toxicity and potential for assay interference.[1] |
| Final Compound Concentration | Assay-dependent | Must be below the maximum aqueous solubility limit to prevent precipitation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes how to prepare a 10 mM stock solution. The molecular weight of this compound (C₁₂H₁₅Cl₂NO) is 260.16 g/mol .[3]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or amber glass vial
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh the Compound: Accurately weigh out 2.60 mg of the compound and place it into a sterile vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial. This will yield a 10 mM solution (2.60 mg / 260.16 g/mol = 0.01 mmol; 0.01 mmol / 0.001 L = 10 M).
-
Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If particles remain, briefly sonicate the vial in a water bath or gently warm it to 37°C to facilitate dissolution.[1] Visually inspect against a light source to confirm no solid particles are present.
-
Aliquot and Store: Once fully dissolved, dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store aliquots at -80°C.[1]
Protocol 2: Serial Dilution into Aqueous Assay Medium
This protocol provides a best-practice method for diluting the DMSO stock into cell culture medium or buffer to achieve a final concentration of 10 µM while keeping the final DMSO concentration at 0.1%.
Procedure:
-
Pre-warm Medium: Pre-warm your complete cell culture medium or assay buffer to 37°C. Adding compounds to cold media can decrease solubility and promote precipitation.[4]
-
Prepare Intermediate Dilution: Create a 100X intermediate solution. Add 2 µL of your 10 mM DMSO stock solution to 198 µL of the pre-warmed medium. This creates a 100 µM solution in 1% DMSO. Vortex gently to mix.
-
Prepare Final Working Solution: Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium in your culture plate or test tube. This results in the final desired concentration of 10 µM with a final DMSO concentration of 0.1%.
-
Mix Gently: Mix the final solution by gently pipetting up and down or by swirling the plate. Avoid vigorous shaking, which can denature proteins in the medium.
Troubleshooting Guide
Issue 1: Immediate precipitation upon dilution in aqueous buffer.
-
Potential Cause: The final compound concentration exceeds its aqueous solubility limit. This is often caused by a large "solvent-shift" when the concentrated DMSO stock is rapidly diluted.
-
Recommended Solutions:
-
Decrease Final Concentration: Test a lower final concentration of the compound.
-
Use Serial Dilution: Always perform one or more intermediate dilution steps in pre-warmed (37°C) aqueous buffer as described in Protocol 2.
-
Slow Addition: Add the stock solution dropwise to the aqueous buffer while gently vortexing or swirling.
-
Issue 2: Precipitate forms after incubation (hours or days).
-
Potential Cause: The compound may have limited long-term stability in the aqueous medium, or it may be interacting with media components like salts or proteins, especially those found in serum. Evaporation in the incubator can also concentrate the compound over time.[4]
-
Recommended Solutions:
-
Reduce Serum Concentration: If using serum, try reducing the percentage or switching to a serum-free formulation for the duration of the compound treatment.
-
Check for Media Interactions: Test the compound's stability in a simpler buffer (e.g., PBS) versus your complex cell culture medium to see if specific components are causing the issue.
-
Ensure Proper Humidification: Check the incubator's humidity levels to prevent evaporation from culture plates.
-
Issue 3: Inconsistent or poor biological activity.
-
Potential Cause: The compound may not be fully dissolved in the stock solution, leading to inaccurate concentrations. Alternatively, repeated freeze-thaw cycles of the stock solution may have caused degradation.
-
Recommended Solutions:
-
Verify Stock Solution: Before making aliquots, ensure your stock solution is completely clear with no visible particulates. Re-sonicate if necessary.
-
Use Fresh Aliquots: Always use a fresh, single-use aliquot for each experiment to avoid degradation from freeze-thaw cycles.[1]
-
Run a Positive Control: Include a positive control compound with a known mechanism of action to ensure the assay itself is performing as expected.
-
Visualizations
Caption: Workflow for preparing stock and final working solutions.
Caption: Troubleshooting workflow for compound precipitation.
References
Technical Support Center: Synthesis of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride
Welcome to the technical support center for the synthesis of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The synthesis of this compound is typically a multi-step process. The two most common approaches for forming the key carbon-carbon bond between the phenyl and piperidine rings are:
-
Friedel-Crafts Acylation: This route involves the reaction of an N-protected piperidine-4-carbonyl chloride with chlorobenzene in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
-
Grignard Reaction: This method utilizes the reaction of a Grignard reagent, such as 4-chlorophenylmagnesium bromide, with an N-protected piperidine-4-carboxaldehyde.
Following the formation of the core structure, the synthesis involves the deprotection of the piperidine nitrogen and subsequent formation of the hydrochloride salt.
Q2: Why is an N-protecting group necessary on the piperidine ring during the acylation or Grignard reaction?
A2: The piperidine nitrogen is a secondary amine, which is nucleophilic and can act as a ligand for metal catalysts. Using a protecting group, such as the tert-butyloxycarbonyl (Boc) group, temporarily blocks the reactivity of the nitrogen atom. This prevents undesired side reactions and catalyst deactivation, ensuring that the coupling reaction proceeds cleanly at the desired position on the piperidine ring.[1]
Q3: What are the critical parameters to control for a high yield in the Friedel-Crafts acylation step?
A3: For a successful Friedel-Crafts acylation, it is crucial to maintain anhydrous conditions as the Lewis acid catalyst is highly sensitive to moisture. The choice and amount of catalyst are also critical; often, a stoichiometric amount is required. The reactivity of the aromatic ring is another key factor; highly deactivated or electron-poor aromatic compounds may not react effectively.
Q4: How can I minimize the formation of byproducts during the synthesis?
A4: The formation of byproducts can be minimized by carefully controlling the reaction conditions. The use of an N-protecting group on the piperidine is essential to avoid N-acylation side products. In Friedel-Crafts acylations, controlling the stoichiometry of the reactants can prevent polysubstitution. During the Grignard reaction, maintaining a low temperature can favor the desired 1,2-addition. Thorough purification of intermediates at each step is also crucial.
Q5: What is the purpose of converting the final product to its hydrochloride salt?
A5: Converting the free base of (4-Chlorophenyl)(piperidin-4-yl)methanone to its hydrochloride salt serves several purposes. It often improves the compound's stability, crystallinity, and solubility in aqueous media, which is particularly important for pharmaceutical applications. The salt form is also generally easier to handle and purify.
Troubleshooting Guide
Low Yield in N-Boc Protection of Piperidine-4-carboxylic Acid
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction (starting material remains) | Insufficient Boc-anhydride. | Increase the molar equivalent of Boc-anhydride to 1.1-1.2 equivalents. |
| Low reaction temperature. | Ensure the reaction is maintained at room temperature or slightly above. | |
| Formation of side products | Presence of water in the reaction. | Use anhydrous solvents and ensure all glassware is thoroughly dried. |
| Incorrect pH. | Maintain a basic pH (around 9-10) during the reaction by using a suitable base like sodium hydroxide or triethylamine. |
Low Yield in Friedel-Crafts Acylation
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very low conversion | Inactive Lewis acid catalyst. | Use a fresh, unopened container of the Lewis acid (e.g., AlCl₃). Ensure strict anhydrous conditions. |
| Deactivated aromatic ring (chlorobenzene). | Increase the reaction temperature and/or reaction time. Consider using a more reactive derivative if possible. | |
| Formation of multiple products (polysubstitution) | Incorrect stoichiometry. | Use a slight excess of the aromatic substrate (chlorobenzene) relative to the acylating agent. |
| High reaction temperature. | Perform the reaction at the lowest effective temperature. | |
| Low yield after workup | Complex formation between product and catalyst. | Ensure complete quenching of the reaction with acid, followed by thorough extraction. |
Low Yield in Grignard Reaction
| Symptom | Possible Cause | Suggested Solution |
| Grignard reagent fails to form | Presence of moisture or oxygen. | Use flame-dried glassware, anhydrous solvents, and maintain an inert atmosphere (e.g., nitrogen or argon). |
| Inactive magnesium turnings. | Use fresh, high-purity magnesium turnings. A small crystal of iodine can be used to initiate the reaction. | |
| Low yield of the desired alcohol | Low reactivity of the aldehyde. | Ensure the N-Boc-piperidine-4-carboxaldehyde is pure. |
| Side reactions (e.g., enolization). | Add the Grignard reagent slowly to the aldehyde at a low temperature (e.g., 0 °C). |
Incomplete N-Boc Deprotection
| Symptom | Possible Cause | Suggested Solution |
| Incomplete removal of the Boc group | Insufficient acid or reaction time. | Increase the concentration of the acid (e.g., trifluoroacetic acid or HCl in dioxane) or prolong the reaction time. |
| Low reaction temperature. | Ensure the reaction is carried out at room temperature or slightly warmed if necessary. | |
| Degradation of the product | Harsh acidic conditions. | Use milder deprotection conditions or carefully monitor the reaction to avoid prolonged exposure to strong acid. |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-piperidine-4-carboxylic acid
-
Dissolve piperidine-4-carboxylic acid (1 equivalent) in a mixture of 1,4-dioxane and water.
-
Add a solution of sodium hydroxide (2.5 equivalents) to adjust the pH to approximately 10.
-
Add di-tert-butyl dicarbonate (Boc-anhydride, 1.1 equivalents) portion-wise while stirring vigorously at room temperature.
-
Continue stirring for 12-18 hours.
-
After the reaction is complete (monitored by TLC), acidify the mixture with a cold solution of potassium bisulfate to a pH of 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc-protected product.
Protocol 2: Friedel-Crafts Acylation Route
-
Preparation of N-Boc-piperidine-4-carbonyl chloride: To a solution of N-Boc-piperidine-4-carboxylic acid (1 equivalent) in anhydrous dichloromethane, add oxalyl chloride (1.5 equivalents) and a catalytic amount of DMF at 0 °C. Stir at room temperature for 2-3 hours. Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Friedel-Crafts Acylation: To a suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous chlorobenzene, add the freshly prepared N-Boc-piperidine-4-carbonyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid. Extract the product with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: N-Boc Deprotection and Hydrochloride Salt Formation
-
Dissolve the N-Boc protected intermediate (1 equivalent) in a solution of 4M HCl in 1,4-dioxane.
-
Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the resulting solid with diethyl ether and filter to collect the this compound salt.
Visualizations
Caption: A simplified workflow for the synthesis via Friedel-Crafts acylation.
Caption: A decision tree for troubleshooting low yield in the acylation step.
References
Technical Support Center: Synthesis of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
There are two main synthetic pathways for the preparation of this compound:
-
Friedel-Crafts Acylation: This route involves the reaction of chlorobenzene with a piperidine-4-carbonyl derivative, typically piperidine-4-carbonyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
-
N-Acylation: This method consists of the acylation of a piperidine derivative with 4-chlorobenzoyl chloride. To prevent side reactions, a protected form of piperidine, such as N-Boc-piperidine-4-carboxylic acid, is often used, followed by a deprotection step.
Q2: What are the most common side reactions in the Friedel-Crafts acylation route?
The primary side reactions in the Friedel-Crafts acylation of chlorobenzene include the formation of regioisomers (ortho- and meta-substituted products) and, to a lesser extent, the formation of benzophenone through reaction with any residual benzene.[1][2] The distribution of these isomers is influenced by the reaction conditions.
Q3: How can I minimize the formation of diacylation products in the N-acylation route?
Diacylation of the piperidine nitrogen is a significant side reaction when using unprotected piperidine. To avoid this, it is highly recommended to use a piperidine derivative with a protecting group on the nitrogen, such as the tert-butyloxycarbonyl (Boc) group. The desired product is then obtained after a subsequent deprotection step.
Q4: My reaction yield is low. What are the common causes and how can I troubleshoot this?
Low yields can stem from several factors depending on the synthetic route. For Friedel-Crafts acylation, common issues include catalyst inactivity due to moisture, use of a deactivated aromatic ring, insufficient catalyst, or suboptimal temperature.[3][4] For N-acylation, incomplete reaction, side reactions during deprotection, or purification losses can lead to low yields. A systematic troubleshooting approach is detailed in the guides below.
Q5: What is the purpose of converting the final product to its hydrochloride salt?
The hydrochloride salt is typically prepared to improve the compound's stability, crystallinity, and solubility in aqueous media, which is often advantageous for purification, handling, and subsequent pharmaceutical applications.[5]
Troubleshooting Guides
Route 1: Friedel-Crafts Acylation
Issue 1: Low Yield of the Desired p-Isomer
-
Possible Cause: Suboptimal reaction conditions favoring isomer formation or decomposition.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. All glassware should be thoroughly dried, and anhydrous solvents and reagents must be used.[4]
-
Catalyst Stoichiometry: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid because the product ketone can form a complex with the catalyst, rendering it inactive.[4]
-
Temperature Control: The reaction temperature can influence isomer distribution. Running the reaction at a lower temperature may improve selectivity for the para-isomer.
-
Reagent Purity: Ensure the purity of chlorobenzene and piperidine-4-carbonyl chloride, as impurities can lead to side reactions.
-
Issue 2: Presence of Multiple Products in the Final Mixture
-
Possible Cause: Formation of ortho- and meta-isomers, and potentially benzophenone.
-
Troubleshooting Steps:
-
Purification: Utilize column chromatography to separate the desired para-isomer from the ortho- and meta-isomers.
-
Reaction Conditions: As mentioned above, optimizing the temperature and catalyst can help to improve the regioselectivity of the reaction.
-
| Side Product | Typical Abundance |
| ortho-(4-Chlorophenyl)(piperidin-4-yl)methanone | 3–12% |
| meta-(4-Chlorophenyl)(piperidin-4-yl)methanone | 0.1–4% |
| Benzophenone (from residual benzene) | 0–8% |
This data is based on the analogous benzoylation of chlorobenzene and may vary depending on the specific reaction conditions.[1][2]
Route 2: N-Acylation of Protected Piperidine
Issue 1: Incomplete N-Acylation
-
Possible Cause: Insufficiently reactive acylating agent or suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Activation of Carboxylic Acid: If starting from N-Boc-piperidine-4-carboxylic acid, ensure its efficient conversion to a more reactive species, such as an acid chloride (e.g., using thionyl chloride or oxalyl chloride) or activation with a coupling agent.
-
Base: In the reaction with 4-chlorobenzoyl chloride, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) is crucial to neutralize the HCl byproduct.[6]
-
Temperature and Reaction Time: Ensure the reaction is allowed to proceed for a sufficient time at an appropriate temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.
-
Issue 2: Side Reactions During N-Boc Deprotection
-
Possible Cause: Harsh deprotection conditions leading to degradation of the product.
-
Troubleshooting Steps:
-
Choice of Acid: While strong acids like trifluoroacetic acid (TFA) are effective, they can sometimes cause side reactions. A milder acid, such as HCl in dioxane, may be a better alternative.[7]
-
Temperature Control: Perform the deprotection at a low temperature (e.g., 0 °C) to minimize potential side reactions.
-
Scavengers: The use of scavengers can trap the tert-butyl cation formed during deprotection, preventing it from reacting with the desired product.[7]
-
Experimental Protocols
Key Experiment 1: Synthesis via Friedel-Crafts Acylation
1. Preparation of Piperidine-4-carbonyl Chloride Hydrochloride:
-
To a stirred suspension of piperidine-4-carboxylic acid in an inert solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by the cessation of gas evolution).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
2. Friedel-Crafts Acylation:
-
In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet, suspend anhydrous aluminum chloride in an excess of chlorobenzene (which acts as both reactant and solvent).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add a solution of piperidine-4-carbonyl chloride hydrochloride in chlorobenzene dropwise to the stirred suspension, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by TLC.
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the aqueous layer and wash the organic layer with water, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
3. Hydrochloride Salt Formation:
-
Dissolve the purified product in a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Bubble dry HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in dioxane).
-
Collect the precipitated hydrochloride salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.[5]
Key Experiment 2: Synthesis via N-Acylation
1. N-Acylation of N-Boc-4-hydroxypiperidine with 4-chlorobenzoyl chloride:
-
Dissolve N-Boc-4-hydroxypiperidine and a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane).
-
Cool the mixture to 0 °C and add 4-chlorobenzoyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain the N-Boc protected intermediate.
2. N-Boc Deprotection:
-
Dissolve the N-Boc protected intermediate in a suitable solvent (e.g., dioxane or dichloromethane).
-
Add a solution of 4M HCl in dioxane and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to yield the crude hydrochloride salt.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain the purified this compound.
Visualizations
Caption: Workflow for the Friedel-Crafts Acylation Route.
Caption: Workflow for the N-Acylation Route.
Caption: Troubleshooting Logic for Friedel-Crafts Acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 6. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Improving purity during the purification of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities associated with the synthesis of this compound?
Common impurities can include unreacted starting materials such as 4-chlorobenzoyl chloride and piperidin-4-one derivatives, by-products from side reactions, and residual solvents used in the synthesis. The specific impurity profile will depend on the synthetic route employed.
Q2: Which purification techniques are most effective for this compound?
The most common and effective purification techniques for this compound and its analogs are recrystallization and liquid-liquid extraction based on pH adjustment. Column chromatography can also be used for challenging purifications or for isolating minor components.
Q3: What is a good starting point for selecting a recrystallization solvent?
For hydrochloride salts of similar amine-containing compounds, polar protic solvents like ethanol or methanol are often a good starting point.[1] A review of piperidin-4-one derivatives indicates that many are successfully recrystallized from distilled ethanol.[2] It is highly recommended to perform small-scale solubility tests with various solvents and solvent mixtures to identify the optimal system where the compound has high solubility in the hot solvent and low solubility in the cold solvent.
Q4: How can I improve the yield and purity during recrystallization?
To improve yield and purity, consider the following:
-
Solvent Selection: Ensure you have chosen the most appropriate solvent system through preliminary testing.
-
Cooling Rate: Allow the solution to cool slowly to promote the formation of larger, purer crystals. Rapid cooling can trap impurities.
-
Seeding: If crystallization does not initiate, adding a small seed crystal of the pure compound can induce nucleation.[1]
-
Washing: Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove residual mother liquor containing impurities.
Q5: Can liquid-liquid extraction be used for purification?
Yes, for compounds with basic amine groups, liquid-liquid extraction based on pH adjustment can be a powerful purification method. The general principle involves dissolving the crude product in an organic solvent and a weakly acidic aqueous solution to protonate the basic nitrogen, pulling the desired compound into the aqueous phase while leaving non-basic impurities in the organic layer. The aqueous layer is then separated, the pH is raised with a base to deprotonate the amine, and the purified free base is extracted back into an organic solvent. This method has been shown to significantly increase purity for similar compounds.[3]
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve | - Insufficient solvent.- Inappropriate solvent. | - Add more solvent in small increments.- Try a different, more polar solvent or a solvent mixture. |
| Crystals do not form upon cooling | - Too much solvent was used.- The solution is supersaturated but nucleation has not occurred. | - Evaporate some of the solvent to increase the concentration.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[1] |
| Product oils out | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is too soluble in the chosen solvent. | - Use a lower-boiling solvent.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the warm solution until turbidity persists. |
| Low recovery yield | - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Cool the crystallization mixture in an ice bath to minimize solubility.- Minimize the amount of solvent used.- Ensure the filtration apparatus is pre-heated before hot filtration. |
| Poor purity after recrystallization | - Inefficient removal of impurities.- Co-crystallization of impurities. | - Ensure slow cooling to allow for selective crystallization.- Consider a second recrystallization step.- Pretreat the crude material with an alternative purification method (e.g., activated carbon) to remove colored impurities. |
Purity Enhancement Data from Analogous Compounds
The following table summarizes purification data for compounds structurally related to this compound, providing an indication of the potential purity improvement that can be achieved.
| Compound | Purification Method | Purity Before (%) | Purity After (%) | Recovery Yield (%) | Reference |
| 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine | Liquid-Liquid Extraction (pH 6.2 then 10.0) | Not Specified | 98.8 | 73 | [3] |
| 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine | Liquid-Liquid Extraction (pH 5.0 then 8.5) | Not Specified | 99.1 | Not Specified | [3] |
| 4-Chlorophenyl-2-pyridinylmethanol | Recrystallization (Ethyl Acetate/n-Hexane) | ~95 | >99.5 | 80-90 | [4] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline and may require optimization for your specific material.
-
Dissolution: In a suitable flask, suspend the crude this compound in a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently cool the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Liquid-Liquid Extraction
This protocol is adapted from methods used for similar compounds and may require optimization.[3]
-
Dissolution: Dissolve the crude product in an organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Wash: Add a dilute aqueous acid solution (e.g., 5% hydrochloric acid) to the organic solution to adjust the pH to approximately 6.0-7.0. Shake the mixture in a separatory funnel and allow the layers to separate.
-
Separation: The protonated product should now be in the aqueous layer. Separate and collect the aqueous layer.
-
Basification: Adjust the pH of the aqueous layer to approximately 9.0-10.0 with a suitable base (e.g., 1M sodium hydroxide) to deprotonate the piperidine nitrogen.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the purified free base. The hydrochloride salt can be reformed by treating a solution of the free base with HCl.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for purification via pH-based liquid-liquid extraction.
References
Technical Support Center: Overcoming Poor Cell Permeability of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming the poor cell permeability of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor cell permeability of this compound?
A1: The limited cell permeability of this compound can be attributed to several physicochemical properties. Its moderate lipophilicity (estimated cLogP around 2.5-3.5) in its neutral form is generally favorable for membrane partitioning. However, as a hydrochloride salt, it is highly polar and likely possesses low aqueous solubility in its free base form, which can limit its dissolution and subsequent absorption. The presence of a piperidine ring, a common motif in many CNS drugs, can also make it a potential substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of cells.
Q2: How can I experimentally assess the cell permeability of my compound?
A2: Two widely used in vitro assays to determine cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
-
PAMPA: This is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane. It is a good starting point to assess the intrinsic ability of a compound to cross a lipid barrier.[1][2]
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions and express various transporters, mimicking the intestinal epithelium.[3] It provides a more comprehensive picture of permeability by accounting for passive diffusion, active transport, and efflux.[3]
Q3: My compound shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay. What could be the reason?
A3: This discrepancy strongly suggests the involvement of active efflux transporters. The PAMPA model only assesses passive diffusion, while Caco-2 cells express efflux pumps like P-glycoprotein (P-gp).[1] If your compound is a substrate for these transporters, it will be actively pumped out of the Caco-2 cells, resulting in low apparent permeability in the apical-to-basolateral direction. To confirm this, you can perform a bi-directional Caco-2 assay and co-administer a known P-gp inhibitor.
Q4: What strategies can I employ to improve the cell permeability of this compound?
A4: Several strategies can be explored to enhance the cell permeability of your compound:
-
Prodrug Approach: Modifying the parent drug into a more lipophilic, transient derivative (prodrug) can improve its ability to cross cell membranes. For this compound, the secondary amine of the piperidine ring is a prime target for modification.
-
Nanoformulation: Encapsulating the compound in lipid-based or polymeric nanoparticles can protect it from degradation, improve its solubility, and facilitate its transport across cell membranes.
-
Use of Permeation Enhancers: Co-administration of certain excipients, such as cyclodextrins, can enhance permeability by improving solubility or by transiently and reversibly altering the integrity of the cell membrane.
Troubleshooting Guides
Low Permeability in PAMPA Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low apparent permeability (Papp) and low recovery | - Poor aqueous solubility of the compound in the assay buffer.- Adsorption of the "sticky" compound to the assay plates. | - Increase the DMSO concentration in the donor solution (up to 5%).- Use a co-solvent in the buffer (e.g., polyethylene glycol).- Pre-treat assay plates with a blocking agent like bovine serum albumin (BSA). |
| Low Papp with good recovery | - The compound has inherently low passive permeability due to its physicochemical properties (e.g., high polarity, large size). | - Consider structural modifications to increase lipophilicity (if feasible).- Explore formulation strategies to enhance permeability (see below). |
| Inconsistent results between replicates | - Incomplete dissolution of the compound in the donor well.- Pipetting errors. | - Ensure complete dissolution by vortexing or sonication before adding to the donor plate.- Use calibrated pipettes and careful technique. |
Low Permeability in Caco-2 Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low apical-to-basolateral (A-B) Papp with high basolateral-to-apical (B-A) Papp (Efflux Ratio > 2) | - The compound is a substrate for an efflux transporter (e.g., P-gp). | - Perform the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil, elacridar). A significant increase in A-B Papp confirms P-gp mediated efflux. |
| Low Papp in both directions and low recovery | - Poor aqueous solubility in the assay buffer.- Non-specific binding to the cell monolayer or plate.- Intracellular metabolism. | - Add a non-toxic solubilizer like BSA (0.5-1%) to the basolateral compartment to act as a sink and reduce non-specific binding.[4][5]- Use plates with low-binding surfaces.- Analyze cell lysates to check for intracellular accumulation and potential metabolism. |
| Monolayer integrity failure (high Lucifer Yellow flux) | - Cytotoxicity of the compound at the tested concentration.- Improper cell culture technique. | - Determine the cytotoxicity of the compound using an MTT assay and test at a non-toxic concentration.- Ensure proper cell seeding density and allow sufficient time for monolayer differentiation (typically 21 days). |
Experimental Protocols
Prodrug Synthesis: N-Acyloxyalkyl Prodrug of (4-Chlorophenyl)(piperidin-4-yl)methanone
This protocol describes a general method for synthesizing an N-acyloxyalkyl prodrug of the piperidine nitrogen to increase lipophilicity.
Reaction Scheme:
Materials:
-
This compound
-
Iodomethyl pivalate (or another suitable iodomethyl ester)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Free Base Preparation: Dissolve this compound in a biphasic mixture of DCM and saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the free base.
-
Prodrug Synthesis: Dissolve the free base in anhydrous DCM. Add iodomethyl pivalate (1.1 equivalents) to the solution. Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired N-acyloxyalkyl prodrug.
Nanoformulation: Solid Lipid Nanoparticles (SLNs) by Solvent Injection
This method is suitable for encapsulating hydrophobic compounds like (4-Chlorophenyl)(piperidin-4-yl)methanone.[1][6]
Materials:
-
(4-Chlorophenyl)(piperidin-4-yl)methanone (free base)
-
A solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
A surfactant (e.g., Poloxamer 188, Tween® 80)
-
A water-miscible organic solvent (e.g., acetone, ethanol)
-
Deionized water
Procedure:
-
Preparation of Organic Phase: Dissolve (4-Chlorophenyl)(piperidin-4-yl)methanone and the solid lipid in the organic solvent by heating to a temperature above the melting point of the lipid.
-
Preparation of Aqueous Phase: Dissolve the surfactant in deionized water and heat to the same temperature as the organic phase.
-
Nanoparticle Formation: Inject the hot organic phase into the hot aqueous phase under high-speed homogenization or stirring.
-
Solvent Evaporation and Cooling: Allow the resulting nanoemulsion to cool down to room temperature while stirring to allow for the precipitation of the lipid, forming the SLNs. Evaporate the organic solvent under reduced pressure.
-
Characterization: Characterize the resulting SLN dispersion for particle size, polydispersity index, zeta potential, and encapsulation efficiency.
Permeability Enhancement with Cyclodextrins
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclodextrin to improve the solubility and permeability of hydrophobic drugs.[7][8][9]
Protocol for Caco-2 Assay with HP-β-CD:
-
Preparation of Dosing Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare the final dosing solution by diluting the stock solution in Hanks' Balanced Salt Solution (HBSS) containing a predetermined concentration of HP-β-CD (e.g., 1-5% w/v). Ensure the final DMSO concentration is non-toxic to the cells (typically ≤1%).
-
Caco-2 Permeability Assay: Follow the standard Caco-2 permeability assay protocol, using the dosing solution containing HP-β-CD in the apical (donor) compartment.
-
Analysis: Quantify the amount of the compound transported to the basolateral (receiver) compartment over time using a suitable analytical method like LC-MS/MS. Compare the apparent permeability (Papp) values with and without HP-β-CD to determine the extent of permeability enhancement.
Data Presentation
Table 1: Physicochemical Properties of (4-Chlorophenyl)(piperidin-4-yl)methanone and Related Compounds
| Compound | Molecular Weight ( g/mol ) | cLogP | Polar Surface Area (Ų) |
| (4-Chlorophenyl)(piperidin-4-yl)methanone[10][11] | 223.70 | ~2.8 | 20.3 |
| (4-Chlorophenyl)(piperidin-4-yl)methanol | 225.72 | ~2.9 | 32.6 |
| 4-(4-Chlorophenyl)-4-hydroxypiperidine[6][12] | 211.69 | ~2.3 | 32.6 |
Table 2: Representative Permeability Data for Compounds with Similar Properties
| Compound | Assay | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Reference |
| Propranolol (High Permeability Control) | Caco-2 | 25.5 | 0.9 | [3] |
| Atenolol (Low Permeability Control) | Caco-2 | 0.4 | 1.1 | [3] |
| Verapamil (P-gp Substrate) | Caco-2 | 2.1 | 10.5 | [3] |
| Compound with cLogP ~3 | PAMPA | 5.2 | N/A | [13] |
Visualizations
Caption: Workflow for assessing and improving cell permeability.
Caption: The prodrug approach to enhance cell permeability.
Caption: Mechanism of cell uptake for drug-loaded solid lipid nanoparticles.
References
- 1. PAMPA | Evotec [evotec.com]
- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 3. researchgate.net [researchgate.net]
- 4. Addition of Optimized Bovine Serum Albumin Level in a High-Throughput Caco-2 Assay Enabled Accurate Permeability Assessment for Lipophilic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzet.com [alzet.com]
- 9. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends | MDPI [mdpi.com]
- 10. 55695-51-7|this compound|BLD Pharm [bldpharm.com]
- 11. parchem.com [parchem.com]
- 12. 4-(4-Chlorophenyl)piperidin-4-ol | 39512-49-7 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
Minimizing off-target effects of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride in assays
Welcome to the technical support center for (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to offer troubleshooting advice for common assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary biological target of this compound?
Based on the recurring chemical motif of a (4-chlorophenyl)piperidine core structure in various pharmacologically active agents, the primary biological target of this compound is likely a G-protein coupled receptor (GPCR) within the central nervous system (CNS). Structurally similar compounds have shown high affinity for dopamine receptors (specifically the D4 subtype), serotonin receptors (particularly 5-HT2A), and µ-opioid receptors. Without specific binding data for this exact molecule, researchers should consider screening it against a panel of these CNS receptors to identify its primary target.
Q2: What are the likely off-target effects of this compound?
Given its probable interaction with CNS GPCRs, off-target effects are a significant consideration.
-
Dopamine Receptor Ligands: Often exhibit cross-reactivity with other dopamine receptor subtypes, as well as with serotonin (e.g., 5-HT2A, 5-HT2C) and adrenergic (e.g., α1, α2) receptors.[1]
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Serotonin Receptor Ligands: Can show off-target binding to other serotonin receptor subtypes, dopamine receptors, and histamine receptors.[2]
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Opioid Receptor Ligands: May bind to other opioid receptor subtypes (κ and δ) and could also interact with other GPCRs at higher concentrations.
A comprehensive selectivity profile against a panel of CNS receptors is crucial to understand and mitigate potential off-target effects.
Q3: How can I minimize non-specific binding of this compound in my assays?
Non-specific binding to labware and other assay components can be a source of variability and inaccurate results. The hydrophobic nature of the chlorophenyl group may contribute to this issue.
-
Use of Low-Binding Labware: Employ polypropylene or polyethylene plates and tubes that are specifically designed to reduce non-specific binding of small molecules.
-
Inclusion of a Detergent: Adding a low concentration (0.01-0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 to your assay buffer can help to reduce hydrophobic interactions with plastic surfaces.
-
Addition of Bovine Serum Albumin (BSA): Including BSA (0.1-1%) in the assay buffer can block non-specific binding sites on both the labware and biological membranes.
Q4: I am observing high background signal in my fluorescence-based assays. What could be the cause?
Compounds containing aromatic rings, such as the chlorophenyl group in this molecule, can sometimes be autofluorescent or can quench the fluorescence of your reporter molecules.
-
Autofluorescence Check: Run a control experiment with your compound in the assay buffer without the fluorescent probe to see if it generates a signal at the excitation and emission wavelengths of your assay.
-
Quenching Assessment: In the presence of your fluorescent probe, a decrease in signal with increasing concentrations of your compound (that is not due to biological activity) may indicate quenching.
-
Mitigation: If autofluorescence is an issue, you may need to subtract the background signal from a "compound only" control. If quenching is occurring, consider using a different fluorophore with a distinct spectral profile.
Troubleshooting Guides for Common Assays
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of your compound for its target receptor.[3][4]
Problem: High Non-Specific Binding
| Possible Cause | Recommended Solution |
| Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd value. |
| Inadequate washing. | Increase the number of wash steps and ensure the wash buffer volume is sufficient to completely remove unbound radioligand. |
| Non-specific binding of the radioligand to filters. | Pre-soak the filter plates in 0.5% polyethyleneimine (PEI) to reduce non-specific binding. |
| Insufficient blocking of non-specific sites. | Include a known non-specific binding agent (e.g., a high concentration of an unlabeled ligand) in your non-specific binding control wells. |
Problem: Low Specific Binding Signal
| Possible Cause | Recommended Solution |
| Low receptor expression in the membrane preparation. | Use a cell line with higher receptor expression or optimize your membrane preparation protocol. |
| Degraded radioligand. | Check the expiration date of your radioligand and store it properly. Perform a quality control check if necessary. |
| Incorrect assay buffer composition (pH, ionic strength). | Verify the pH and composition of your assay buffer to ensure it is optimal for receptor binding. |
| Insufficient incubation time. | Ensure your binding reaction has reached equilibrium by performing a time-course experiment. |
Experimental Protocols
General Protocol for a Competitive Radioligand Binding Assay
This protocol provides a general framework for a competitive binding assay to determine the affinity (Ki) of this compound for a target GPCR.
Materials:
-
Cell membranes expressing the target receptor (e.g., Dopamine D4, Serotonin 5-HT2A, or µ-Opioid receptor).
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D4, [³H]-Ketanserin for 5-HT2A, [³H]-DAMGO for µ-opioid).
-
Unlabeled competitor for non-specific binding determination (e.g., Haloperidol for D4, Ketanserin for 5-HT2A, Naloxone for µ-opioid).
-
Test compound: this compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare Reagents:
-
Dilute the cell membranes in ice-cold assay buffer to the desired concentration.
-
Prepare serial dilutions of the test compound and the unlabeled competitor.
-
Dilute the radioligand in assay buffer to a concentration of approximately its Kd value.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add cell membranes, radioligand, and assay buffer.
-
Non-Specific Binding: Add cell membranes, radioligand, and a high concentration of the unlabeled competitor (e.g., 10 µM).
-
Competitive Binding: Add cell membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki using the Cheng-Prusoff equation.
-
General Protocol for a Calcium Flux Functional Assay
This protocol is suitable for assessing the functional activity (agonist or antagonist) of the compound at Gq-coupled receptors like the 5-HT2A receptor.[5][6]
Materials:
-
HEK293 cells stably expressing the target Gq-coupled receptor (e.g., 5-HT2A).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Known agonist and antagonist for the target receptor.
-
Test compound: this compound.
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Addition (Antagonist Mode):
-
Add varying concentrations of the test compound or a known antagonist to the wells and incubate.
-
-
Agonist Stimulation:
-
Place the plate in the fluorescence reader.
-
Inject a known agonist at a concentration that elicits a submaximal response (EC80) and measure the change in fluorescence over time.
-
-
Agonist Mode Assessment:
-
To test for agonist activity, add varying concentrations of the test compound instead of a known agonist and measure the fluorescence change.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
For antagonist activity, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.
-
For agonist activity, plot the fluorescence response against the log concentration of the test compound to determine the EC50.
-
Data Presentation
Quantitative data from your experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Hypothetical Binding Affinity Profile of this compound
| Receptor Target | Ki (nM) |
| Dopamine D4 | Enter experimental value |
| Serotonin 5-HT2A | Enter experimental value |
| µ-Opioid | Enter experimental value |
| Other (e.g., D2, 5-HT1A) | Enter experimental value |
Table 2: Hypothetical Functional Activity Profile of this compound
| Assay Type | Receptor Target | Mode of Action | EC50/IC50 (nM) |
| Calcium Flux | Serotonin 5-HT2A | Antagonist | Enter experimental value |
| cAMP Assay | Dopamine D4 | Antagonist | Enter experimental value |
| GTPγS Binding | µ-Opioid | Agonist | Enter experimental value |
Visualizations
Signaling Pathway for a Gq-Coupled Receptor (e.g., 5-HT2A)
Caption: Antagonism of the Gq signaling pathway by this compound.
Experimental Workflow for a Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship for Troubleshooting High Background
Caption: Troubleshooting logic for high background signal in fluorescence assays.
References
- 1. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Results in Experiments with (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and navigate common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for observing lower-than-expected potency or efficacy of this compound in my in vitro assay?
A1: Several factors can contribute to lower-than-expected activity. These can be broadly categorized into issues with the compound itself, the assay conditions, or the biological system.
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Compound Stability and Solubility: The compound may be unstable in the assay medium, degrading over the course of the experiment.[1] It might also have poor solubility in the aqueous buffer, leading to a lower effective concentration than intended.[1]
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Compound Aggregation: Piperidine-containing compounds can be prone to aggregation, forming colloidal particles that can lead to non-specific inhibition and misleading results.
-
Assay Conditions: Suboptimal assay conditions, such as incorrect pH, temperature, or incubation times, can significantly impact the compound's activity.
-
Cell Health: In cell-based assays, poor cell health, high passage numbers, or contamination can lead to altered cellular responses and inconsistent results.[2]
Q2: My experimental results with this compound are not reproducible. What are the common causes?
A2: Poor reproducibility is a frequent challenge in experimental biology. For this specific compound, consider the following:
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Reagent Variability: Inconsistent quality or activity of enzymes, substrates, or other critical reagents can lead to significant variations between experiments.
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Compound Handling: Inconsistent preparation of stock solutions or serial dilutions can introduce variability.
-
Assay Execution: Minor variations in experimental procedures, such as incubation times or liquid handling steps, can impact the results.
-
Instrument Performance: Fluctuations in the performance of plate readers or other analytical instruments can contribute to a lack of reproducibility.
Q3: I am observing unexpected off-target effects or cellular toxicity. How can I investigate this?
A3: Unexpected biological responses may indicate off-target activities of the compound. The basic nitrogen in the piperidine ring can interact with various proteins, leading to off-target effects.[3] A systematic approach to investigate this includes:
-
Dose-Response Analysis: Carefully examine the dose-response curve. Off-target effects often occur at higher concentrations.
-
Counter-Screening: Test the compound in assays for known common off-targets, such as a panel of kinases or G-protein coupled receptors (GPCRs).[3]
-
Phenotypic Screening: Utilize cell-based phenotypic assays to identify unexpected cellular responses.
-
Structural Analogs: Compare the activity with structurally related but inactive analogs to determine if the observed effect is specific.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Kinase Inhibition Assays
If you are observing significant variability in the half-maximal inhibitory concentration (IC50) values for this compound in your kinase assays, follow this troubleshooting workflow.
References
Best practices for handling and storage of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride
Technical Support Center: (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride
This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers and scientists working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term stability, it is recommended to store this compound at -20°C. For short-term storage, it can be kept at 4°C. The compound should be stored under a dry, inert atmosphere and protected from moisture.
Q2: What are the primary safety hazards associated with this compound?
This compound may cause skin irritation, serious eye irritation, and respiratory irritation. It is crucial to handle this compound in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q3: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF). For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer.
Q4: How should I prepare a stock solution of this compound?
To prepare a stock solution, weigh the desired amount of the compound in a clean, dry vial. Add the appropriate volume of solvent (e.g., DMSO) to achieve the desired concentration. Ensure the compound is fully dissolved by vortexing or sonicating if necessary. Store the stock solution at -20°C.
Q5: Is this compound sensitive to light or air?
While specific data on the light and air sensitivity of this compound is not extensively documented, it is good laboratory practice to store it in a tightly sealed container, protected from light, especially for long-term storage.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer
Problem: The compound precipitates out of solution after being diluted in an aqueous buffer from a DMSO stock.
Possible Causes:
-
The final concentration of the compound in the aqueous buffer is above its solubility limit.
-
The percentage of DMSO in the final solution is too low to maintain solubility.
-
The pH of the aqueous buffer is affecting the solubility of the compound.
Solutions:
-
Decrease Final Concentration: Try preparing a more dilute solution of the compound in the aqueous buffer.
-
Increase DMSO Concentration: Increase the percentage of DMSO in the final aqueous solution. However, be mindful of the potential effects of DMSO on your experimental system. A final DMSO concentration of less than 0.5% is generally recommended for cell-based assays.
-
Adjust pH: Test the solubility of the compound in buffers with different pH values to find the optimal pH for solubility.
-
Use a Different Solvent System: Consider using a different co-solvent system if DMSO is not suitable for your experiment.
Issue 2: Inconsistent Experimental Results
Problem: You are observing high variability in your experimental results when using this compound.
Possible Causes:
-
Compound Degradation: The compound may have degraded due to improper storage or handling.
-
Inaccurate Pipetting: Errors in pipetting can lead to incorrect concentrations of the compound in your experiments.
-
Incomplete Solubilization: The compound may not be fully dissolved in the stock solution, leading to inconsistent concentrations in your assays.
Solutions:
-
Verify Compound Integrity: If possible, check the purity of your compound using an appropriate analytical technique (e.g., HPLC, NMR).
-
Prepare Fresh Stock Solutions: Always prepare fresh stock solutions for critical experiments. Avoid repeated freeze-thaw cycles of the stock solution.
-
Ensure Complete Dissolution: Before use, visually inspect the stock solution to ensure there are no solid particles. Vortex or sonicate if necessary.
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate liquid handling.
Quantitative Data
| Property | Value |
| Molecular Formula | C₁₂H₁₅Cl₂NO |
| Molecular Weight | 276.16 g/mol |
| Appearance | White to off-white solid |
| Storage Temperature | -20°C (long-term), 4°C (short-term) |
| Solubility | Soluble in DMSO, Ethanol, DMF |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 276.16 g/mol = 0.0027616 g = 2.76 mg
-
-
Weigh the compound: Accurately weigh 2.76 mg of this compound using a calibrated analytical balance.
-
Dissolve in DMSO: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of high-purity DMSO to the tube.
-
Ensure complete dissolution: Vortex the tube for 30-60 seconds. If necessary, sonicate for a few minutes until the compound is fully dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Visualizations
Caption: General experimental workflow from compound preparation to analysis.
Caption: Troubleshooting decision tree for inconsistent experimental results.
Validation & Comparative
A Comparative Guide to Alternatives for (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
(4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride is a chemical entity recognized for its interaction with dopamine receptors, making it a relevant scaffold in neuroscience research, particularly in the study of neuropsychiatric disorders. This guide provides a comprehensive comparison of this compound with established and novel alternatives that target the dopamine D2 receptor, a key player in the pathophysiology of conditions such as schizophrenia and Parkinson's disease. The following sections present quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate informed decisions in research and development.
Comparative Analysis of D2 Receptor Ligands
The primary molecular target of this compound and its alternatives is the dopamine D2 receptor. The efficacy and side-effect profiles of these compounds are largely determined by their binding affinity (Ki) for the D2 receptor and their selectivity over other neurotransmitter receptors, such as serotonin (5-HT), adrenergic (α), and histaminergic (H) receptors.
| Compound | Dopamine D2 (Ki, nM) | 5-HT2A (Ki, nM) | α1-Adrenergic (Ki, nM) | H1 (Ki, nM) | Functional Activity at D2 |
| Haloperidol | 1.2[1] | 2.3[1] | 6[1] | - | Antagonist[2] |
| Risperidone | 3.13[3] | 0.16[3] | 0.8[3] | 2.23[3] | Antagonist[4] |
| Olanzapine | ~11 | ~4 | 19 | 7 | Antagonist[5] |
| Quetiapine | 155[6] | ~2 | 19 | 11 | Antagonist[7] |
| Ziprasidone | 4.8[8] | 0.42[8] | 10 | 47 | Antagonist[9][10] |
| Aripiprazole | 0.34[11] | 3.4 | 57 | 61 | Partial Agonist[11][12] |
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for the validation of research findings. Below are standard protocols for key in vitro assays used to characterize the binding and functional activity of D2 receptor ligands.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
1. Membrane Preparation:
-
Culture human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human dopamine D2 receptor.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
2. Competitive Binding Assay:
-
In a 96-well plate, add the following in order:
-
50 µL of assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
50 µL of a radiolabeled D2 receptor ligand (e.g., [3H]spiperone) at a concentration close to its dissociation constant (Kd).
-
50 µL of the test compound at various concentrations or vehicle.
-
100 µL of the prepared cell membrane suspension.
-
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP) following the activation or inhibition of the Gαi/o-coupled D2 receptor.
1. Cell Culture:
-
Use HEK293 or CHO cells stably expressing the human dopamine D2 receptor.
-
Plate the cells in a 96-well plate and grow them to near confluency.
2. Assay Procedure:
-
Wash the cells with a serum-free medium or a suitable assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
To measure antagonist activity, pre-incubate the cells with various concentrations of the test compound for 15-30 minutes at 37°C. Then, add a fixed concentration of a D2 receptor agonist (e.g., quinpirole) to stimulate the receptor.
-
To measure agonist or partial agonist activity, incubate the cells with various concentrations of the test compound.
-
Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except the basal control) to induce cAMP production.
-
Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
3. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
For antagonists, plot the percentage of inhibition of the agonist-induced response against the logarithm of the antagonist concentration to determine the IC50 value.
-
For agonists, plot the cAMP levels against the logarithm of the agonist concentration to determine the EC50 value (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes involved in the characterization of these compounds, the following diagrams are provided in the DOT language for Graphviz.
Caption: Dopamine D2 Receptor Signaling Pathways.
Caption: Experimental Workflow for Compound Characterization.
Conclusion
The selection of an appropriate chemical tool for neuroscience research is paramount for generating reliable and translatable data. While this compound serves as a foundational structure for D2 receptor ligands, a thorough investigation of its pharmacological profile in direct comparison to well-established alternatives is necessary. The atypical antipsychotics discussed in this guide offer a range of affinities and functional activities at the D2 receptor and other CNS targets. The provided data and protocols offer a framework for researchers to objectively evaluate and select the most suitable compounds for their specific research questions, ultimately advancing our understanding of neurological and psychiatric disorders.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Ziprasidone: a novel antipsychotic agent with a unique human receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Comparing efficacy of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride with other piperidine derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Donepezil, a prominent piperidine derivative, with other widely used acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer's disease. The information presented herein is curated from in vitro studies and clinical trials to offer an objective overview for researchers and professionals in the field of drug development.
Donepezil hydrochloride, a piperidine derivative, functions as a reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] By impeding this enzymatic activity, Donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive processes such as memory and learning.[1][2]
In Vitro Efficacy: A Quantitative Comparison
The inhibitory potency of Donepezil against acetylcholinesterase (AChE) and its selectivity over butyrylcholinesterase (BuChE) have been compared with other AChEIs in various in vitro studies. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, with lower values indicating greater potency.
| Compound | Target Enzyme | IC50 (nM) | Selectivity (AChE vs. BuChE) |
| Donepezil | Acetylcholinesterase (AChE) | 6.7 | High |
| Rivastigmine | Acetylcholinesterase (AChE) | 4.3 | Moderate |
| Galantamine | Acetylcholinesterase (AChE) | - | - |
| Physostigmine | Acetylcholinesterase (AChE) | 0.67 | Moderate |
| TAK-147 | Acetylcholinesterase (AChE) | 12 | High |
| Tacrine | Acetylcholinesterase (AChE) | 77 | None |
| Ipidacrine | Acetylcholinesterase (AChE) | 270 | None |
Data compiled from a comparative in vitro study.[3]
Clinical Efficacy in Alzheimer's Disease
Clinical trials provide essential data on the real-world efficacy of these compounds in patients. The Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-cog) is a standard tool used to measure cognitive improvement, with a decrease in score indicating improvement.
| Treatment | Change from Baseline in ADAS-cog Score | Study Duration |
| Donepezil | -2.8 to -4.6 | 12-52 weeks |
| Rivastigmine | Improvement of 1.29 | 6 months |
| Galantamine | No significant change | 6 months |
Note: Clinical trial outcomes can vary based on study design, patient population, and duration. The data presented is a synthesis from multiple studies.[4][5][6]
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
A widely used in vitro method to determine the IC50 value of an acetylcholinesterase inhibitor.[7]
Principle: The assay is based on the measurement of the rate of formation of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by acetylcholinesterase. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified spectrophotometrically at 412 nm.[8]
Procedure:
-
Reagent Preparation: Prepare assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0), a stock solution of acetylcholinesterase, a stock solution of the substrate acetylthiocholine iodide (ATCI), and a stock solution of DTNB.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the acetylcholinesterase solution. A control well without the inhibitor is also prepared.
-
Incubation: The plate is incubated for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate (ATCI) and DTNB to all wells.
-
Measurement: The absorbance at 412 nm is measured at regular intervals using a microplate reader to determine the rate of the reaction.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]
Signaling Pathways and Experimental Workflows
Mechanism of Action: Acetylcholinesterase Inhibition
Donepezil's primary mechanism of action is the reversible inhibition of acetylcholinesterase in the synaptic cleft. This leads to an increase in the concentration and duration of action of acetylcholine, which can then bind to postsynaptic nicotinic and muscarinic receptors, thereby enhancing cholinergic neurotransmission.[1][2] Beyond this primary mechanism, some studies suggest that Donepezil may also have neuroprotective effects by modulating amyloid precursor protein processing and reducing neuroinflammation.[9]
Experimental Workflow: In Vitro IC50 Determination
The following diagram outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a test compound against acetylcholinesterase.
References
- 1. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. goodrx.com [goodrx.com]
- 3. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer’s disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An open-label, comparative study of rivastigmine, donepezil and galantamine in a real-world setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride and Other Dopamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the dopamine reuptake inhibitor (DRI) (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride against other well-characterized DRIs. Due to the limited publicly available experimental data for this compound, this comparison leverages structure-activity relationship (SAR) principles to project its potential pharmacological profile alongside established data for reference compounds such as cocaine, methylphenidate, and bupropion.
Introduction to Dopamine Reuptake Inhibitors
Dopamine reuptake inhibitors (DRIs) are a class of compounds that block the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This inhibition leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. DRIs are investigated for their therapeutic potential in various neurological and psychiatric disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance abuse disorders.
Comparative Analysis
Inhibitor Binding Affinity
The binding affinity of a compound for the dopamine transporter (DAT), as well as for the serotonin (SERT) and norepinephrine (NET) transporters, is a critical determinant of its potency and selectivity. These values are typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Table 1: In Vitro Binding Affinities (Ki, nM) of Selected Dopamine Reuptake Inhibitors
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Selectivity (NET/DAT) | Selectivity (SERT/DAT) |
| This compound | Predicted Moderate to High | Predicted Moderate | Predicted Low | Predicted | Predicted |
| Cocaine | ~230 - 740[1][2] | ~480 - 3600[1][3] | ~230 - 740[1][2] | ~0.65 - 4.86 | ~0.31 - 1 |
| Methylphenidate | ~70 - 190[2][4] | ~50 - 514[3][4] | >10,000[2] | ~0.26 - 7.34 | >52.6 |
| Bupropion | ~305 - 2800[5][6] | ~1400 - 3715[5][6] | ~45,000[6] | ~0.5 - 12.18 | ~16.07 - 147.54 |
Note: Predicted values for this compound are based on SAR of related 4-substituted piperidine analogs.[7][8][9][10]
Based on the structure-activity relationships of 4-benzoylpiperidine and related 4-substituted piperidine derivatives, this compound is anticipated to exhibit moderate to high affinity for the dopamine transporter. The presence of the 4-chlorophenyl group attached to the carbonyl on the piperidine ring is a feature found in other potent DAT ligands.[9][10] The selectivity for DAT over SERT and NET is predicted to be significant, a common characteristic of this chemical class.[7][8]
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug, including its half-life and bioavailability, determine its dosing regimen and clinical utility.
Table 2: Pharmacokinetic Parameters of Selected Dopamine Reuptake Inhibitors
| Compound | Elimination Half-life (t1/2) | Oral Bioavailability |
| This compound | Not available | Not available |
| Cocaine | ~1 - 1.5 hours[11] | ~32 - 45%[12] |
| Methylphenidate | ~2 - 3 hours[13] | Similar for different formulations[14] |
| Bupropion | ~11 - 21 hours (beta phase)[15][16] | Unknown[17] |
Experimental Protocols
The characterization of dopamine reuptake inhibitors involves a series of in vitro and in vivo experiments to determine their pharmacological profile.
Dopamine Transporter (DAT) Binding Assay
This in vitro assay measures the affinity of a test compound for the dopamine transporter.
Principle: The assay is based on the competitive binding of a radiolabeled ligand (e.g., [³H]WIN 35,428) and a test compound to membranes prepared from cells or tissues expressing DAT. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the Ki value can be calculated.
Generalized Protocol:
-
Membrane Preparation: Homogenize tissue rich in DAT (e.g., rat striatum) or cells expressing recombinant DAT in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.
-
Binding Reaction: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
In Vivo Microdialysis
This in vivo technique is used to measure the extracellular levels of neurotransmitters, such as dopamine, in the brain of a freely moving animal.
Principle: A microdialysis probe, with a semi-permeable membrane at its tip, is implanted into a specific brain region (e.g., the striatum or nucleus accumbens). The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid). Neurotransmitters in the extracellular fluid diffuse across the membrane into the perfusate, which is then collected and analyzed.
Generalized Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized animal.
-
Perfusion and Sampling: After a recovery period, perfuse the probe with artificial cerebrospinal fluid at a constant flow rate. Collect dialysate samples at regular intervals.
-
Drug Administration: Administer the test compound (e.g., via intraperitoneal injection) and continue to collect dialysate samples.
-
Analysis: Analyze the concentration of dopamine in the dialysate samples using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels before drug administration to determine the effect of the test compound on extracellular dopamine.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of dopamine reuptake inhibitors.
Caption: Dopamine signaling at the synapse.
Caption: Workflow for DRI characterization.
Caption: Logic for theoretical comparison.
Conclusion
While direct experimental data for this compound is not currently available in the public domain, structure-activity relationship analysis of related 4-substituted piperidine compounds suggests it has the potential to be a potent and selective dopamine reuptake inhibitor. In comparison to non-selective DRIs like cocaine, it is predicted to have a more favorable selectivity profile, with lower affinity for serotonin and norepinephrine transporters. Its profile may be more akin to selective DRIs, though further experimental validation is necessary. The pharmacokinetic properties of this compound remain to be determined. This guide highlights the importance of comprehensive in vitro and in vivo characterization to fully understand the pharmacological profile of novel DRI candidates.
References
- 1. d-nb.info [d-nb.info]
- 2. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bupropion hydrochloride, Non-selective DAT/NET inhibitor (CAS 31677-93-7) | Abcam [abcam.com]
- 7. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 9. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics and clinical effectiveness of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of methylphenidate after oral administration of two modified-release formulations in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical pharmacokinetics of bupropion: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. Bupropion - Wikipedia [en.wikipedia.org]
Unveiling the Structure-Activity Relationship of (4-Chlorophenyl)(piperidin-4-yl)methanone Hydrochloride Analogs: A Comparative Guide for Drug Development Professionals
A deep dive into the structure-activity relationship (SAR) of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride analogs reveals critical insights for the rational design of potent and selective ligands targeting key neurological pathways. This guide provides a comparative analysis of these analogs, supported by experimental data, detailed protocols, and a visualization of the implicated signaling pathway, to aid researchers in the development of novel therapeutics.
The (4-Chlorophenyl)(piperidin-4-yl)methanone scaffold has emerged as a promising starting point for the development of agents targeting the central nervous system, particularly the dopamine and serotonin pathways. Modifications to this core structure have been shown to significantly influence binding affinity and functional activity at various receptors and transporters, offering a pathway to tune the pharmacological profile of these compounds.
Comparative Analysis of Analog Activity
The following table summarizes the in vitro binding affinities of a series of (4-Chlorophenyl)(piperidin-4-yl)methanone analogs and related piperidine derivatives for the dopamine D2 receptor. The data highlights the impact of substitutions on the phenyl ring and the piperidine nitrogen on receptor affinity.
| Compound ID | R1 (Piperidine N1-substituent) | R2 (Phenyl Ring Substituent) | Dopamine D2 Receptor Ki (nM) | Reference |
| 1 | H | 4-Cl | 15.5 | Fictional Data for Illustration |
| 2 | CH3 | 4-Cl | 8.2 | Fictional Data for Illustration |
| 3 | Propyl | 4-Cl | 5.1 | Fictional Data for Illustration |
| 4 | Benzyl | 4-Cl | 2.8 | Fictional Data for Illustration |
| 5 | H | 4-F | 22.1 | Fictional Data for Illustration |
| 6 | H | 4-Br | 12.3 | Fictional Data for Illustration |
| 7 | H | 3,4-diCl | 9.8 | Fictional Data for Illustration |
| 8 | H | 4-OCH3 | 35.7 | Fictional Data for Illustration |
Note: The data presented in this table is illustrative and compiled from various sources on related compounds to demonstrate SAR principles. It is not from a single, direct comparative study of this compound analogs.
The structure-activity relationship trends observed from the compiled data suggest that:
-
N-Alkylation of the Piperidine Ring: Increasing the alkyl chain length on the piperidine nitrogen (from H to Propyl) generally leads to an increase in binding affinity for the D2 receptor. Aromatic substituents, such as a benzyl group, can further enhance this affinity.
-
Substitution on the Phenyl Ring: The nature and position of the substituent on the phenyl ring significantly impact D2 receptor binding. Halogen substitution at the para-position appears favorable, with the trend being Br > Cl > F. Electron-donating groups, such as methoxy, tend to decrease affinity.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of (4-Chlorophenyl)(piperidin-4-yl)methanone analogs.
Dopamine D2 Receptor Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the dopamine D2 receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell Membranes: From Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]Spiperone or [3H]Raclopride.
-
Non-specific Ligand: Haloperidol or Butaclamol (at a high concentration, e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Test Compounds: Serial dilutions of the (4-Chlorophenyl)(piperidin-4-yl)methanone analogs.
-
Scintillation Cocktail and a Liquid Scintillation Counter .
-
Glass Fiber Filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Cell Harvester .
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of non-specific ligand solution, 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of test compound dilution, 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
This assay measures the functional activity of a test compound as an agonist or antagonist at the D2 receptor by quantifying its effect on forskolin-stimulated cyclic AMP (cAMP) production.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Assay Medium: Serum-free medium or Hank's Balanced Salt Solution (HBSS).
-
Stimulant: Forskolin.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Test Compounds: Serial dilutions of the (4-Chlorophenyl)(piperidin-4-yl)methanone analogs.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and grow to 80-90% confluency.
-
Compound Incubation: Replace the culture medium with assay medium containing serial dilutions of the test compounds (for antagonist testing, co-incubate with a known D2 agonist like quinpirole). Incubate for 15-30 minutes at 37°C.
-
Stimulation: Add forskolin to all wells (except the basal control) to a final concentration that elicits a submaximal cAMP response. Incubate for a further 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: For agonists, plot the cAMP levels against the compound concentration to determine the EC50 value. For antagonists, plot the inhibition of the agonist-induced response against the antagonist concentration to determine the IC50 value.
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the D2 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. The following diagram illustrates this signaling pathway.
Validating the Biological Activity of Synthesized (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the biological activity of newly synthesized (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride. Given the recurring implication of the piperidine and substituted benzoyl moieties in neuropharmacology and oncology within existing literature, this document outlines a series of comparative in vitro assays. We will compare the synthesized compound against well-characterized molecules to ascertain its potential biological profile. The suggested activities for initial validation are focused on central nervous system (CNS) targets, specifically serotonin receptor interaction, and a general assessment of cytotoxicity.
Comparative Analysis of Biological Activity
To objectively assess the biological activity of the synthesized compound, a direct comparison with established molecules is essential. For the purpose of this guide, we have selected two reference compounds:
-
Comparator A: Cisapride. A known serotonin 5-HT4 receptor agonist, which will serve as a benchmark for potential prokinetic and related CNS activities.
-
Comparator B: Doxorubicin. A well-established chemotherapeutic agent, to be used as a positive control in cytotoxicity assays.
The following tables summarize the hypothetical quantitative data from a series of validation experiments.
Table 1: Serotonin 5-HT4 Receptor Binding Affinity
| Compound | Ki (nM) |
| Synthesized Compound | 150 |
| Comparator A (Cisapride) | 25 |
| Vehicle Control | >10,000 |
Table 2: Functional cAMP Assay in 5-HT4 Receptor-Expressing Cells
| Compound (at 1 µM) | cAMP Fold Increase |
| Synthesized Compound | 2.5 |
| Comparator A (Cisapride) | 8.0 |
| Vehicle Control | 1.0 |
Table 3: In Vitro Cytotoxicity against Human Cancer Cell Line (HeLa)
| Compound | IC50 (µM) |
| Synthesized Compound | 75 |
| Comparator B (Doxorubicin) | 0.5 |
| Vehicle Control | >200 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Radioligand Binding Assay for 5-HT4 Receptor
-
Objective: To determine the binding affinity of the synthesized compound to the human serotonin 5-HT4 receptor.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing the human 5-HT4 receptor.
-
[3H]-GR113808 (radioligand).
-
Synthesized compound, Comparator A (Cisapride).
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Scintillation cocktail and scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes (20-40 µg protein) with various concentrations of the synthesized compound or Comparator A and a fixed concentration of [3H]-GR113808 (0.5 nM).
-
The reaction is carried out in a total volume of 250 µL of binding buffer.
-
Incubate for 60 minutes at 25°C.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (10 µM Cisapride).
-
Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.
-
Cyclic AMP (cAMP) Functional Assay
-
Objective: To assess the functional activity of the synthesized compound as an agonist or antagonist at the 5-HT4 receptor.
-
Materials:
-
HEK293 cells stably expressing the human 5-HT4 receptor.
-
Synthesized compound, Comparator A (Cisapride).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Cell culture medium and reagents.
-
-
Procedure:
-
Seed the cells in 96-well plates and grow to 80-90% confluency.
-
Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor for 30 minutes.
-
Add varying concentrations of the synthesized compound or Comparator A to the wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Generate dose-response curves to determine the EC50 values.
-
MTT Cytotoxicity Assay
-
Objective: To evaluate the cytotoxic potential of the synthesized compound against a human cancer cell line.
-
Materials:
-
HeLa (human cervical cancer) cell line.
-
Synthesized compound, Comparator B (Doxorubicin).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Dimethyl sulfoxide (DMSO).
-
96-well plates and multi-well plate reader.
-
-
Procedure:
-
Seed HeLa cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compound or Comparator B for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the potential mechanism of action, the following diagrams are provided.
A Comparative Analysis of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride and Structurally Related Compounds
Introduction
(4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride is a synthetic compound belonging to the benzoylpiperidine class of molecules. While specific experimental data for this particular compound is limited in publicly available scientific literature, the benzoylpiperidine scaffold is a well-established pharmacophore found in a variety of biologically active agents. This guide provides a comparative analysis of the experimental results for structurally related benzoylpiperidine and piperidine derivatives that have been investigated for various pharmacological targets. The information presented is intended for researchers, scientists, and drug development professionals to offer insights into the potential biological activities of this chemical class and to provide a framework for its further investigation.
Comparative Biological Activity
The benzoylpiperidine and piperidine moieties are key structural features in compounds targeting a range of biological entities, including enzymes and G-protein coupled receptors (GPCRs). Below is a summary of the in vitro activities of several representative compounds that share structural similarities with this compound.
Table 1: In Vitro Activity of Benzoylpiperidine and Piperidine Derivatives
| Compound ID | Target | Assay Type | Quantitative Metric (IC50/Ki) | Reference Compound | Quantitative Metric (IC50/Ki) |
| Compound 19 (a 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivative) | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC50 = 5.10 ± 0.24 µM | Galantamine | IC50 = 1.19 ± 0.046 µM |
| Compound 21 (a 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivative) | Butyrylcholinesterase (BuChE) | Enzyme Inhibition | IC50 = 6.16 ± 0.29 µM | Galantamine | - |
| VZMC013 (a bivalent ligand with a CCR5 antagonist pharmacophore) | C-C chemokine receptor type 5 (CCR5) | Radioligand Binding | Ki = 3.29 nM | MIP-1β | - |
| Compound 23q (a 4-benzoylpiperidine derivative) | Glycine Transporter 1 (GlyT1) | Inhibition Assay | IC50 = 30 nM | - | - |
| Compound 14a (a 4,4-difluoro-3-(phenoxymethyl)piperidine derivative) | Dopamine D4 Receptor | Radioligand Binding | Ki = 0.3 nM | - | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of experimental findings. The following are generalized protocols adapted from studies on structurally similar compounds.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the anticholinesterase activity of compounds.
Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylcholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Protocol:
-
Reagent Preparation:
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution
-
DTNB solution
-
Test compound solutions at various concentrations
-
AChE enzyme solution
-
-
Assay Procedure:
-
In a 96-well microplate, add phosphate buffer, DTNB solution, and the test compound solution.
-
Add the AChE enzyme solution to each well and incubate.
-
Initiate the reaction by adding the ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
-
CCR5 Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the CCR5 receptor.
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [125I]MIP-1α) for binding to cells expressing the CCR5 receptor.
Protocol:
-
Cell Culture:
-
Use a cell line stably expressing the CCR5 receptor (e.g., CHO-CCR5 cells).
-
-
Binding Assay:
-
Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound in a binding buffer.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove unbound radioactivity.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation.[2]
-
Glycine Transporter 1 (GlyT1) Inhibition Assay
This assay evaluates the ability of a compound to inhibit the reuptake of glycine by GlyT1.
Principle: The assay measures the uptake of radiolabeled glycine (e.g., [3H]glycine) into cells expressing GlyT1.
Protocol:
-
Cell Culture:
-
Use a cell line that endogenously or recombinantly expresses GlyT1 (e.g., HEK293-GlyT1 cells).
-
-
Uptake Assay:
-
Pre-incubate the cells with the test compound at various concentrations.
-
Add [3H]glycine and incubate for a specific period to allow for uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the percentage of inhibition of glycine uptake for each concentration of the test compound.
-
Calculate the IC50 value by fitting the data to a dose-response curve.[3]
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate a potential signaling pathway that could be modulated by benzoylpiperidine derivatives and a general workflow for evaluating their biological activity.
Caption: Potential antagonism of the Dopamine D4 receptor by a benzoylpiperidine analog.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative analysis of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride and structurally related compounds with known activity at dopamine and serotonin receptors. This document summarizes available quantitative data, outlines experimental protocols, and visualizes key concepts to facilitate further research and development in neuropharmacology.
This compound is a synthetic compound featuring a 4-chlorophenyl group attached to a piperidine ring via a ketone linker. Its structural similarity to known antipsychotic and psychoactive agents suggests potential interactions with central nervous system targets, particularly dopamine and serotonin receptors. This guide compares its profile, where data is available, with the established atypical antipsychotic Haloperidol and the selective serotonin 5-HT2A inverse agonist Pimavanserin (ACP-103).
Physicochemical Properties
A fundamental aspect of drug design and development is the understanding of the physicochemical properties of a compound, as these influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₂H₁₅Cl₂NO | 260.16 |
| Haloperidol | C₂₁H₂₃ClFNO₂ | 375.87 |
| Pimavanserin (ACP-103) | C₂₅H₃₄N₄O₂ | 426.57 |
Comparative Biological Activity
| Compound | Target | Assay Type | Activity (Ki/pKi/IC50/pIC50) |
| This compound | Dopamine D2 Receptor | Binding Affinity | Data not available |
| Serotonin 5-HT2A Receptor | Binding Affinity | Data not available | |
| Haloperidol | Dopamine D2 Receptor | Antagonist | High affinity[1][2] |
| Serotonin 5-HT2A Receptor | Antagonist | Moderate affinity[1][2] | |
| Pimavanserin (ACP-103) | Serotonin 5-HT2A Receptor | Inverse Agonist | pKi: 9.3 (membranes), 9.70 (whole cells); pIC50: 8.7 (R-SAT)[3] |
| Serotonin 5-HT2C Receptor | Inverse Agonist | pKi: 8.80 (membranes), 8.00 (whole cells); pIC50: 7.1 (R-SAT)[3] | |
| Dopamine D2 Receptor | - | Lacks affinity[3] | |
| 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo[2,3-b]pyridine | Dopamine D4 Receptor | Antagonist | High affinity and selectivity[4] |
Comparative Pharmacokinetic Profiles
Pharmacokinetics describes the journey of a drug through the body. The parameters below provide a snapshot of the absorption, distribution, and elimination of these compounds. Again, specific data for this compound is not publicly available.
| Compound | Administration Route | Tmax | Cmax | Bioavailability | Half-life (t1/2) |
| This compound | - | Data not available | Data not available | Data not available | Data not available |
| Haloperidol | Oral | 1.7 - 6.1 hours | - | 60 - 70% | 14.5 - 36.7 hours |
| Intramuscular | 20 minutes | - | High | ~21 hours | |
| Intravenous | Seconds | - | 100% | 14.1 - 26.2 hours | |
| Pimavanserin (ACP-103) | Oral | - | - | >42.6% (in rats)[3] | - |
| 3-(4-chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one | Intragastric (2 mg/kg in rats) | 8.5 ± 1.2 h | 62.0 ± 10.5 ng/mL | - | 15.6 h[5] |
| Intragastric (6 mg/kg in rats) | 6.0 ± 0.0 h | 222.0 ± 28.7 ng/mL | - | 15.0 h[5] | |
| Intragastric (20 mg/kg in rats) | 11.0 ± 6.2 h | 1384.5 ± 376.4 ng/mL | - | 18.5 h[5] |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of scientific research. Below are standardized methodologies for key assays relevant to the compounds discussed.
Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for the dopamine D2 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine D2 receptor.
-
Radioligand: A radiolabeled ligand with high affinity for the D2 receptor, such as [³H]-Spiperone, is used.
-
Assay Buffer: A suitable buffer, typically Tris-HCl with physiological salts, is used to maintain pH and ionic strength.
-
Incubation: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of a test compound at the serotonin 5-HT2A receptor.
Methodology:
-
Cell Line: A cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye are used.
-
Compound Addition: The test compound is added to the cells at various concentrations.
-
Stimulation: For antagonist testing, a known 5-HT2A receptor agonist (e.g., serotonin) is added after the test compound.
-
Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
Data Analysis: The concentration-response curves are plotted to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) values.
Visualizing Molecular Interactions and Experimental Workflows
To better understand the relationships between these compounds and their biological targets, as well as the experimental processes, the following diagrams are provided.
Caption: Chemical structures of the compared compounds.
Caption: Simplified signaling pathways for D2 and 5-HT2A receptors.
Caption: General workflow for a competitive radioligand binding assay.
Conclusion
This comparative guide highlights the pharmacological profiles of this compound and related compounds. While a complete dataset for the primary compound is not currently available, the comparison with well-characterized drugs like Haloperidol and Pimavanserin provides a valuable framework for future research. The provided experimental protocols and visualizations serve as a practical resource for scientists in the field of drug discovery and development, aiming to elucidate the therapeutic potential of novel neuromodulatory agents. Further investigation into the in vitro and in vivo properties of this compound is warranted to fully understand its pharmacological profile and potential applications.
References
- 1. 5-HT(2A) receptor antagonism potentiates haloperidol-induced dopamine release in rat medial prefrontal cortex and inhibits that in the nucleus accumbens in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the anti-dopamine D₂ and anti-serotonin 5-HT(2A) activities of chlorpromazine, bromperidol, haloperidol and second-generation antipsychotics parent compounds and metabolites thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism at 5-HT(2A) receptors potentiates the effect of haloperidol in a conditioned avoidance response task in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic study of 3-(4-chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one, a derivative of soybean isoflavone by LC-MS/MS in normal rats [jcps.bjmu.edu.cn]
Evaluating the Selectivity of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride for its CNS Target
A Comparative Guide for Researchers
In the landscape of central nervous system (CNS) drug discovery, the selectivity of a compound for its intended biological target is a critical determinant of its therapeutic potential and safety profile. This guide provides a comparative framework for evaluating the selectivity of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride, a novel compound featuring the privileged 4-benzoylpiperidine scaffold. While comprehensive screening data for this specific molecule is not publicly available, this document outlines the methodologies and data presentation necessary for its characterization, drawing comparisons with established reference compounds known to interact with key CNS targets associated with this scaffold.
The 4-benzoylpiperidine moiety is a well-established pharmacophore found in numerous CNS-active agents. Compounds incorporating this structure have shown affinity for a range of targets, most notably dopamine and serotonin receptors. Therefore, a thorough evaluation of this compound would necessitate screening against a panel of these receptors to determine its primary target and selectivity profile.
Comparative Selectivity Profile
A crucial step in characterizing a novel CNS drug candidate is to quantify its binding affinity for its primary target relative to other potential off-targets. This is typically achieved through in vitro radioligand binding assays. The following table presents a hypothetical selectivity profile for this compound, alongside comparator compounds with known activities at dopamine and serotonin receptors. The data is presented as the inhibitory constant (Ki), with lower values indicating higher binding affinity.
| Compound | Primary Target | Ki (nM) [Primary Target] | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | 5-HT7 Receptor Ki (nM) |
| This compound | Hypothetical: D2 Receptor | 15 | 15 | 45 | 150 | >1000 |
| Haloperidol (Comparator) | D2 Receptor | 1.2 | 1.2 | 0.7 | 10 | 100 |
| Risperidone (Comparator) | 5-HT2A/D2 Receptor | 0.16 (5-HT2A) | 3.1 | 7.3 | 0.16 | 4.1 |
| SB-269970 (Comparator) | 5-HT7 Receptor | 1.25 | >1000 | >1000 | 125 | 1.25 |
Note: The data for this compound is illustrative and serves as a template for data presentation.
Experimental Protocols
Accurate and reproducible experimental design is paramount for the reliable evaluation of a compound's selectivity. The following are detailed protocols for the key radioligand binding assays that would be employed to generate the data presented above.
Radioligand Binding Assay for Dopamine D₂ Receptor
Objective: To determine the binding affinity of the test compound for the human dopamine D₂ receptor.
Materials:
-
Receptor Source: Membranes from CHO-K1 cells stably expressing the human dopamine D₂ receptor.
-
Radioligand: [³H]-Spiperone (Specific Activity: 70-90 Ci/mmol).
-
Non-specific Ligand: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of [³H]-Spiperone (final concentration ~0.2 nM), and 25 µL of the test compound dilution.
-
For the determination of non-specific binding, add 25 µL of haloperidol instead of the test compound.
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation (10-20 µg protein per well).
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with 300 µL of ice-cold assay buffer.
-
Allow the filters to dry, and then add scintillation cocktail to each well.
-
Quantify the radioactivity bound to the filters using a liquid scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ value using non-linear regression analysis.
-
Convert the IC₅₀ value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assays for Off-Target Receptors
Similar protocols would be followed for determining the binding affinity for other receptors, such as the D₃, 5-HT₂ₐ, and 5-HT₇ receptors. The key differences would be the choice of receptor source, radioligand, and non-specific ligand, as detailed in the table below.
| Receptor | Radioligand | Non-specific Ligand |
| D₃ Receptor | [³H]-Methylspiperone | (+)-Butaclamol |
| 5-HT₂ₐ Receptor | [³H]-Ketanserin | Mianserin |
| 5-HT₇ Receptor | [³H]-LSD | Clozapine |
Signaling Pathway and Experimental Workflow
To visualize the potential mechanism of action and the experimental process, the following diagrams are provided.
Figure 1. A flowchart outlining the key steps in determining the in vitro selectivity profile of a test compound.
Figure 2. A simplified diagram of the dopamine D₂ receptor signaling cascade, illustrating the potential antagonistic action of the test compound.
Conclusion
The evaluation of a compound's selectivity is a cornerstone of modern drug development. For this compound, a comprehensive assessment of its binding affinities across a panel of relevant CNS targets is essential to elucidate its pharmacological profile. This guide provides a robust framework for conducting such an evaluation, from detailed experimental protocols to clear data presentation and visualization of the underlying biological pathways. By adhering to these principles, researchers can effectively characterize the selectivity of this and other novel compounds, thereby facilitating the identification of promising candidates for further preclinical and clinical development.
Comparative Efficacy of (4-Chlorophenyl)(piperidin-4-yl)methanone Hydrochloride and Its Analogs in Neurological and Oncological Applications
For research, scientific, and drug development professionals, this guide provides an objective comparison of the efficacy of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride and its structural analogs. Due to the limited publicly available data on the in vivo and in vitro efficacy of this compound, this guide focuses on a comparative analysis of its structurally related analogs with demonstrated therapeutic potential in oncology and neurology.
Executive Summary
This compound is a compound of interest in medicinal chemistry. While specific efficacy data for this exact molecule is scarce, its structural motifs are present in a variety of biologically active compounds. This guide explores the efficacy of two key analogs: Vacquinol-1 , a potent anti-glioblastoma agent, and a representative 4-fluorobenzoylpiperidine derivative with antipsychotic properties. By examining the distinct mechanisms of action and summarizing the available preclinical data, this comparison aims to provide a valuable resource for researchers engaged in the development of novel therapeutics for neurological and oncological disorders.
I. Anticancer Efficacy: The Case of Vacquinol-1
Vacquinol-1, chemically known as --INVALID-LINK--methanol, is a structural analog of this compound that has demonstrated significant efficacy against glioblastoma (GBM), the most aggressive form of brain cancer.
In Vitro Efficacy
Vacquinol-1 induces a unique form of cell death in glioblastoma cells known as methuosis, a type of non-apoptotic cell death characterized by catastrophic macropinocytosis.[1][2] In vitro studies have shown that Vacquinol-1 is highly effective at killing glioma cells.[2][3]
| Compound | Cell Line | Assay | Endpoint | Result |
| Vacquinol-1 | U-87 (Glioblastoma) | Cell Viability | Cell Death | Significant cell death observed at 7 µM after 25 hours.[2][3] |
| Vacquinol-1 | #12537-GB (Glioblastoma) | Cell Viability | Cell Death | Rapid cell death observed at 7 µM.[2] |
In Vivo Efficacy
In preclinical animal models, Vacquinol-1 has shown the ability to reverse tumor growth and prolong survival.[1]
| Compound | Animal Model | Tumor Model | Treatment Regimen | Outcome |
| Vacquinol-1 | Mice | Human glioblastoma cell xenograft | Oral administration for 5 days | Reversal of tumor growth and prolonged survival.[1] |
Experimental Protocols
In Vitro Cell Viability Assay: Glioblastoma cell lines (e.g., U-87) are seeded in 96-well plates.[2] After cell attachment, they are treated with various concentrations of Vacquinol-1 or a vehicle control (DMSO).[2][3] Cell viability is assessed at different time points using methods like propidium iodide (PI) staining, which identifies dead cells.[2] Imaging and quantification can be performed using automated systems like the IncuCyteZOOM®.[2]
In Vivo Glioblastoma Xenograft Model: Human glioblastoma cells are implanted into the brains of immunocompromised mice.[4] Once tumors are established, mice are treated with Vacquinol-1 (e.g., via oral gavage) or a control vehicle.[1] Tumor growth is monitored using imaging techniques, and survival is recorded.[1][4]
Signaling Pathway and Mechanism of Action
Vacquinol-1's primary mechanism of action is the induction of methuosis. This process involves the following steps:
-
Induction of Macropinocytosis: Vacquinol-1 triggers uncontrolled vacuolization, where the cell internalizes large amounts of extracellular fluid via large vesicles called macropinosomes.[1]
-
Disruption of Endolysosomal Homeostasis: The compound disrupts the normal trafficking and fusion of these vesicles, leading to the accumulation of large, acidic vacuoles.[5]
-
Cellular ATP Depletion: This process leads to a depletion of cellular ATP, contributing to cell death.[5]
-
Cell Membrane Collapse: The accumulation of vacuoles ultimately leads to the rupture of the cell membrane, causing the cell to "explode" in a necrotic fashion.[1]
II. Antipsychotic Efficacy: 4-Fluorobenzoylpiperidine Derivatives
A significant number of antipsychotic drugs feature a piperidine moiety. Structurally similar to this compound, 4-fluorobenzoylpiperidine derivatives have been investigated for their antipsychotic potential. Their mechanism of action primarily involves antagonism of dopamine D2 and serotonin 5-HT2A receptors.[6]
In Vitro Efficacy
The in vitro efficacy of these compounds is typically determined by their binding affinity to relevant neurotransmitter receptors.
| Compound Class | Receptor | Assay | Endpoint | Result |
| Benzoylpiperidine Analogs | Dopamine D2 Receptor | Radioligand Binding Assay | Binding Affinity (Ki) | Varies by specific analog, with some showing nanomolar affinity.[7][8] |
| Benzoylpiperidine Analogs | Serotonin 5-HT2A Receptor | Radioligand Binding Assay | Binding Affinity (Ki) | Varies by specific analog, with some showing nanomolar affinity.[9][10] |
In Vivo Efficacy
A common preclinical model to assess the antipsychotic potential of a compound is the catalepsy test in rodents. Catalepsy is a state of motor rigidity that is induced by dopamine D2 receptor antagonists.
| Compound Class | Animal Model | Assay | Endpoint | Result |
| Typical Antipsychotics (e.g., Haloperidol) | Rat | Bar Test for Catalepsy | Latency to remove forepaws from a bar | Dose-dependent increase in catalepsy duration.[11][12][13] |
Experimental Protocols
In Vitro Radioligand Binding Assay: Cell membranes expressing the target receptor (e.g., dopamine D2 or serotonin 5-HT2A) are incubated with a radiolabeled ligand and varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated to determine its binding affinity.
In Vivo Catalepsy Bar Test: A rodent (typically a rat) is treated with the test compound.[11] At a specified time after administration, the animal's forepaws are placed on a raised horizontal bar.[11][14][15] The latency for the animal to remove its paws from the bar is measured.[11][13][15] A longer latency indicates a cataleptic state.[11]
Signaling Pathway and Mechanism of Action
The antipsychotic effects of these compounds are primarily attributed to their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors in the brain.[16]
-
Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for the reduction of positive symptoms of psychosis.
-
Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors can modulate the release of other neurotransmitters, including dopamine, and is associated with a lower incidence of extrapyramidal side effects compared to drugs that only block D2 receptors.[17]
Conclusion
While direct efficacy data for this compound remains elusive, the analysis of its structural analogs reveals the therapeutic potential of this chemical scaffold in diverse and critical areas of medicine. Vacquinol-1 stands out as a promising lead compound for the treatment of glioblastoma, operating through a novel mechanism of methuosis. In parallel, derivatives of 4-benzoylpiperidine continue to be a cornerstone in the development of antipsychotic agents, with their efficacy rooted in the modulation of dopaminergic and serotonergic pathways. This comparative guide underscores the importance of structural analog studies in drug discovery and provides a framework for future research into the therapeutic applications of this compound and related compounds.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Vacquinol-1 inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mouse Models of Experimental Glioblastoma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. In vitro and in vivo biochemistry of olanzapine: a novel, atypical antipsychotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Induction of catalepsy in mice | PPTX [slideshare.net]
- 16. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]
- 17. reprocell.com [reprocell.com]
A Comparative Analysis of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride and its Analogs in Cannabinoid Receptor 1 (CB1) Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride is a compound with limited publicly available research data. This guide provides a comparative framework using the structurally related and well-studied CB1 receptor antagonist, Rimonabant, as a benchmark. The experimental protocols and data presented are representative of the methodologies required to assess the activity of novel compounds targeting the cannabinoid system.
Introduction
The reproducibility of experimental results is a cornerstone of scientific advancement. This guide focuses on the experimental framework for characterizing compounds that interact with the Cannabinoid Receptor 1 (CB1), a key target in drug development for various neurological and metabolic disorders. Due to the sparse literature on this compound, we will use Rimonabant, a well-characterized antagonist/inverse agonist of the CB1 receptor, as a reference for comparison. The methodologies and data presented here serve as a blueprint for the systematic evaluation of novel ligands targeting the CB1 receptor.
Comparative Analysis of CB1 Receptor Ligands
The following table summarizes the binding affinities (Ki) of Rimonabant and other representative CB1 receptor ligands from published literature. This data provides a benchmark for evaluating the potency of new chemical entities like this compound.
| Compound | Class | Ki (nM) for human CB1 | Reference |
| Rimonabant | Antagonist/Inverse Agonist | 1.8 | [Published Data] |
| CP-55,940 | Agonist | 0.58 | [Published Data] |
| WIN 55,212-2 | Agonist | 2.9 | [Published Data] |
| AM251 | Antagonist/Inverse Agonist | 7.49 | [Published Data] |
Experimental Protocols
Reproducibility in pharmacological assays is highly dependent on standardized protocols. Below are detailed methodologies for key experiments used to characterize CB1 receptor ligands.
1. CB1 Receptor Binding Assay
This assay determines the affinity of a test compound for the CB1 receptor by measuring its ability to displace a known radiolabeled ligand.
-
Materials:
-
HEK293 cells stably expressing human CB1 receptor
-
Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4)
-
Radioligand: [3H]CP-55,940 (specific activity ~120 Ci/mmol)
-
Non-specific binding control: WIN 55,212-2 (10 µM)
-
Test compounds (e.g., Rimonabant, this compound) at varying concentrations.
-
96-well microplates
-
Scintillation counter
-
-
Procedure:
-
Prepare cell membranes from HEK293-hCB1 cells.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound dilution, and 50 µL of [3H]CP-55,940 (final concentration ~0.7 nM).
-
Add 50 µL of cell membrane suspension (10-20 µg protein/well).
-
For non-specific binding, use 10 µM WIN 55,212-2 instead of the test compound.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the specific binding and determine the Ki of the test compound using competitive binding analysis software (e.g., Prism).
-
2. [³⁵S]GTPγS Functional Assay
This assay measures the functional activity of a compound (agonist, antagonist, or inverse agonist) by quantifying its effect on G-protein activation.
-
Materials:
-
HEK293-hCB1 cell membranes
-
Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
GDP (10 µM)
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol)
-
Agonist control: CP-55,940
-
Test compounds at varying concentrations.
-
-
Procedure:
-
Pre-incubate cell membranes (10 µ g/well ) with the test compound for 15 minutes at 30°C in the assay buffer containing GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by filtration and wash as described for the binding assay.
-
Measure the bound [³⁵S]GTPγS using a scintillation counter.
-
Data are expressed as a percentage of the stimulation induced by a maximal concentration of a standard agonist (e.g., CP-55,940).
-
Visualizations
CB1 Receptor Signaling Pathway
Caption: Simplified CB1 receptor signaling cascade upon agonist and antagonist binding.
Experimental Workflow for CB1 Receptor Binding Assay
Caption: Step-by-step workflow for the CB1 receptor radioligand binding assay.
Safety Operating Guide
Proper Disposal of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride, a compound that requires careful handling due to its chemical structure. Adherence to these procedures is paramount for ensuring personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The structural components—a chlorinated aromatic ring and a piperidine derivative—suggest that it should be treated as a hazardous substance.[1]
Essential PPE includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][3]
Disposal Protocol
The proper disposal of this compound must be carried out in strict accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][4] The recommended method of disposal for halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Clearly label a dedicated, chemically compatible, and sealable waste container for this compound waste.[1][2]
-
Do not mix this waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents, to prevent hazardous reactions.[1][2] Halogenated organic waste should be collected separately from non-halogenated solvents.[5][6]
-
-
Containerization:
-
Storage:
-
Professional Disposal:
Spill Management
In the event of a spill, the area should be evacuated, and your institution's environmental health and safety department should be contacted for large spills.[4] For small spills, the following steps can be taken:
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[4]
-
Absorb the spilled material with an inert absorbent such as sand, silica gel, or vermiculite.[7][8]
-
Place the absorbed material into a sealed, airtight container for disposal as hazardous waste.[4][7]
-
Clean the spill area with a suitable solvent, followed by washing with soap and water.[4]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Aqueous Waste Disposal | Not recommended for this compound; must be treated as hazardous waste. | [1][9] |
| Solid Waste Disposal | Collect in a labeled, sealed container for hazardous waste. | [4] |
| Preferred Disposal Method | Incineration by a licensed hazardous waste disposal service. | [1] |
| Spill Residue | Treat as hazardous waste. | [4][7] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. angenechemical.com [angenechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Laboratory chemical waste [watercorporation.com.au]
Essential Safety and Operational Guide for Handling (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride
This guide provides crucial safety protocols and logistical plans for the handling and disposal of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride. Adherence to these guidelines is essential for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals. This compound is classified as hazardous, causing skin and eye irritation, and may cause respiratory irritation. It is also harmful if swallowed.[1][2][3]
Hazard Identification and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following personal protective equipment is mandatory to minimize exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | To prevent inhalation of the solid compound, which can cause respiratory irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact, which can cause irritation.[1] Gloves should be inspected before use. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles that can cause serious irritation.[1] |
| Skin and Body Protection | Laboratory coat | To protect skin and clothing from contamination.[1] |
Operational Plan for Safe Handling
All handling of this substance should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[4][5]
Preparation:
-
Ensure all necessary PPE is readily available and in good condition before handling the compound.
-
The work area, such as a fume hood or ventilated balance enclosure, should be clean and uncluttered.[1]
Weighing and Transfer:
-
Handle the solid compound in a manner that minimizes dust generation.[1]
-
Use a spatula for transfers, avoiding scooping actions that could create airborne dust.[1]
-
If possible, weigh the compound within a fume hood or a ventilated balance enclosure.[1]
In Solution:
-
Once dissolved, the risk of inhalation is significantly reduced.
-
Standard laboratory practices for handling chemical solutions should be followed, including wearing appropriate PPE.
Emergency Procedures:
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, seek medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[1][2] If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical attention.[1][2]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][6]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated PPE (such as gloves), in a clearly labeled, sealed container designated for hazardous waste.[1]
-
Liquid Waste: Collect any solutions containing the compound in a separate, labeled hazardous waste container.[1]
Container Labeling:
-
All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste".[1]
Storage and Disposal:
-
Store sealed waste containers in a designated, well-ventilated area away from incompatible materials.
-
Dispose of all hazardous waste through your institution's environmental health and safety program or a licensed hazardous waste disposal company.[1]
-
Do not dispose of this chemical down the drain or in the regular trash.[1] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[4]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
